Kv3.1 modulator 2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20ClN5O3 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
9-[5-chloro-6-[(3,3-dimethyl-2H-1-benzofuran-4-yl)oxy]-4-methyl-3-pyridinyl]-2-methyl-7H-purin-8-one |
InChI |
InChI=1S/C22H20ClN5O3/c1-11-14(28-19-13(27-21(28)29)8-24-12(2)26-19)9-25-20(18(11)23)31-16-7-5-6-15-17(16)22(3,4)10-30-15/h5-9H,10H2,1-4H3,(H,27,29) |
InChI Key |
MLPMJBILCUWBJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1N2C3=NC(=NC=C3NC2=O)C)OC4=CC=CC5=C4C(CO5)(C)C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Precision of Neuronal Firing: A Technical Guide to the Mechanism of Action of Kv3.1 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Kv3.1 Modulator 2, a representative of a novel class of positive allosteric modulators targeting the voltage-gated potassium channel Kv3.1. These modulators hold significant therapeutic promise for neurological disorders characterized by dysfunctional high-frequency neuronal firing, such as schizophrenia. This document details the molecular interactions, biophysical effects, and functional consequences of Kv3.1 modulation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
Core Mechanism of Action: Positive Allosteric Modulation
This compound acts as a positive allosteric modulator (PAM) of the Kv3.1 channel. Unlike direct channel openers, this modulator binds to a site on the channel protein distinct from the ion-conducting pore. This binding event enhances the channel's activity by shifting its voltage-dependent activation to more negative potentials. In essence, the modulator increases the probability of the Kv3.1 channel opening at lower levels of membrane depolarization, thereby potentiating the potassium currents that are crucial for rapid repolarization of the neuronal action potential.
The primary molecular effect of this compound is a leftward shift in the voltage of half-maximal activation (V1/2) of the Kv3.1 channel. This means that less depolarization is required to open the channels, leading to an increased K+ efflux during the falling phase of an action potential. This enhanced repolarization allows for shorter refractory periods, enabling neurons to fire at higher frequencies with greater fidelity.
Recent structural studies utilizing cryo-electron microscopy (cryo-EM) have elucidated the binding site for this class of modulators. The modulator occupies a novel pocket on the extracellular side of the Kv3.1 channel, situated between the voltage-sensing domain (VSD) and the pore domain (PD). This binding stabilizes the open conformation of the channel, facilitating the observed shift in activation gating.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative Kv3.1 modulators of this class, including AUT00206, which serves as a surrogate for "this compound."
Table 1: Potency and Efficacy of Kv3.1 Modulators
| Compound | Assay System | Parameter | Value | Reference |
| This compound (as Compound 4) | Recombinant Kv3.1 channels | EC50 | 68 nM | |
| AUT1 | CHO cells expressing rat Kv3.1b | EC50 | 1.9 µM | |
| AUT2 | CHO cells expressing rat Kv3.1b | EC50 | 0.9 µM | |
| AUT5 | Xenopus oocytes expressing Kv3.1 | EC50 | 2 µM |
Table 2: Biophysical Effects of Kv3.1 Modulators on Channel Kinetics
| Compound | Parameter | Effect | Magnitude | Reference |
| AUT1 | V1/2 of activation | Negative shift | ~13 mV | |
| AUT2 | V1/2 of activation | Negative shift | ~15 mV | |
| EX15 | Activation kinetics | Faster | Not specified | |
| RE01 | Activation kinetics | Faster | Not specified | |
| EX15 | Deactivation kinetics | Slower | Not specified | |
| RE01 | Deactivation kinetics | Slower | Not specified |
Signaling Pathways and Functional Consequences
The modulation of Kv3.1 channels by compounds like AUT00206 has profound effects on neuronal circuitry, particularly on fast-spiking GABAergic interneurons that express high levels of Kv3.1. These interneurons, especially parvalbumin (PV)-positive interneurons, are critical for generating gamma oscillations, which are essential for cognitive processes such as working memory and attention.
Dysfunction in these PV-positive interneurons is a key hypothesis in the pathophysiology of schizophrenia. By enhancing the function of Kv3.1 channels, these modulators can restore the high-frequency firing capacity of these interneurons, thereby normalizing aberrant cortical rhythms and potentially ameliorating cognitive and negative symptoms associated with the disorder.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of Kv3.1 modulators.
Whole-Cell Patch-Clamp Electrophysiology in a Heterologous Expression System
This protocol is designed to measure the effects of this compound on the biophysical properties of the Kv3.1 channel expressed in a stable cell line, such as Chinese Hamster Ovary (CHO) cells.
Methodology:
-
Cell Culture: CHO cells stably transfected with the human Kv3.1b isoform are cultured in Iscove's modified Dulbecco's medium supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418). Cells are passaged every 2-3 days and plated onto glass coverslips 24-48 hours prior to recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 25 HEPES, 33 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Whole-cell patch-clamp recordings are performed using an amplifier such as an Axopatch 200B. Patch pipettes are pulled from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
After establishing the whole-cell configuration, cell capacitance and series resistance are compensated.
-
-
Voltage Protocols:
-
Activation: From a holding potential of -80 mV, cells are depolarized in 10 mV increments from -70 mV to +60 mV for 200 ms. A tail current protocol is then applied by repolarizing the membrane to -40 mV.
-
Deactivation: Following a depolarizing step to +40 mV for 50 ms to fully activate the channels, the membrane is repolarized to potentials ranging from -100 mV to -20 mV in 10 mV increments.
-
-
Data Analysis:
-
Current-voltage (I-V) relationships are constructed by plotting the peak current amplitude against the test potential.
-
Conductance-voltage (G-V) curves are generated by dividing the peak tail current by the driving force. The G-V curves are then fitted with a Boltzmann function to determine the V1/2 of activation and the slope factor (k).
-
Deactivation time constants are determined by fitting the decaying phase of the tail currents with a single or double exponential function.
-
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
This protocol outlines the general steps for determining the high-resolution structure of the Kv3.1 channel in complex with a modulator.
Methodology:
-
Protein Expression and Purification:
-
The human Kv3.1b construct with a C-terminal GFP tag is expressed in mammalian cells (e.g., HEK293).
-
Cells are harvested and the membrane fraction is isolated. The protein is solubilized from the membrane using detergents (e.g., DDM) and purified using affinity chromatography (e.g., GFP-Trap resin).
-
-
Complex Formation: The purified Kv3.1 protein is incubated with an excess of the Kv3.1 modulator to ensure saturation of the binding sites.
-
Cryo-EM Grid Preparation: The protein-modulator complex is applied to glow-discharged cryo-EM grids. The grids are then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot).
-
Data Acquisition: The frozen grids are imaged using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. A large dataset of movie micrographs is collected.
-
Image Processing and 3D Reconstruction:
-
The movie frames are aligned to correct for beam-induced motion.
-
Contrast transfer function (CTF) estimation and correction are performed.
-
Particles (individual channel complexes) are picked from the micrographs.
-
2D classification is used to remove junk particles and select for well-defined classes.
-
An initial 3D model is generated, followed by 3D classification and refinement to obtain a high-resolution 3D map of the Kv3.1-modulator complex.
-
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined using software such as Coot and Phenix.
Conclusion
This compound and its analogues represent a promising therapeutic strategy for neurological disorders by precisely targeting the machinery of high-frequency neuronal firing. Their mechanism as positive allosteric modulators that shift the voltage-dependence of Kv3.1 activation is well-supported by a growing body of electrophysiological, structural, and in vivo data. The detailed understanding of their mechanism of action, as outlined in this guide, provides a solid foundation for the continued development and optimization of this important class of neurotherapeutics.
The Role and Therapeutic Potential of Kv3.1 Positive Modulators in Neuroscience Research
A Technical Guide for Researchers and Drug Development Professionals
The voltage-gated potassium channel Kv3.1, a key regulator of neuronal excitability, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Positive modulators of Kv3.1 channels, which enhance channel activity, offer a promising strategy for restoring normal firing patterns in neurons, particularly fast-spiking interneurons critical for cognitive function.[1][3][4] This technical guide provides an in-depth overview of a representative Kv3.1 positive modulator, herein referred to as "Kv3.1 modulator 2," consolidating data from several exemplary compounds described in the literature. We will delve into its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.
Introduction to Kv3.1 Channels
The Kv3.1 channel, encoded by the KCNC1 gene, is a member of the Shaw-related subfamily of voltage-gated potassium channels.[5] These channels are distinguished by their rapid activation and deactivation kinetics at depolarized membrane potentials (typically more positive than -10 mV).[2][6] This unique biophysical profile enables neurons to fire action potentials at high frequencies, a crucial function for cell types such as fast-spiking GABAergic interneurons, auditory brainstem neurons, and cerebellar Purkinje cells.[1][6] The expression of Kv3.1 channels is prominent in brain regions associated with high-frequency neuronal activity, including the cerebellum, globus pallidus, and various cortical and hippocampal interneurons.[5] Dysregulation of Kv3.1 channel function has been implicated in the pathophysiology of several neurological disorders, including epilepsy, schizophrenia, Alzheimer's disease, and hearing disorders, making them a compelling target for drug discovery.[1][2][6]
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator (PAM) .[7] This means it binds to a site on the Kv3.1 channel protein that is distinct from the ion-conducting pore. This binding event enhances the channel's activity by shifting its voltage-dependent activation to more negative potentials.[7][8] Consequently, the probability of the channel opening at a given membrane potential is increased, leading to a larger potassium current.[7][8] This potentiation of Kv3.1-mediated currents can help restore the ability of neurons to fire at high frequencies when their function is compromised.[7]
The binding site for some Kv3.1 positive modulators has been identified in a unique pocket on the extracellular side of the channel, situated between the voltage-sensing domain (VSD) and the pore domain (PD).[7] By binding to this pocket, the modulator stabilizes the open conformation of the channel.[7]
Mechanism of action for a Kv3.1 positive allosteric modulator.
Pharmacological and Biophysical Properties
The defining characteristic of this compound is its ability to potentiate Kv3.1 channel function. This is typically quantified through electrophysiological measurements. The table below summarizes key quantitative data for representative Kv3.1 positive modulators.
| Compound Name | Modulator Type | Potency (EC₅₀) | Biophysical Effect | Target Selectivity | Reference |
| Compound 4 | Positive Allosteric Modulator (PAM) | 68 nM | Shifts voltage of activation to more negative values | Also a potent modulator of Kv3.2 | [2][7] |
| AUT1 | Positive Allosteric Modulator (PAM) | Not specified | Shifts voltage of activation to more negative potentials | Modulates Kv3.1 and Kv3.2 channels | [8][9] |
| AUT2 | Positive Allosteric Modulator (PAM) | Not specified | Shifts voltage of activation and inactivation to more negative potentials | Modulates Kv3.1 channels | [8][10] |
| EX15 | Positive Allosteric Modulator (PAM) | Not specified | Increases current and speeds activation kinetics | Positive modulator of Kv3.1 and to a lesser extent Kv3.2; inhibitory effect on Kv3.4 | [3][4] |
| RE01 | Positive Allosteric Modulator (PAM) | Not specified | Increases current and speeds activation kinetics | Positive modulator of Kv3.1 and to a lesser extent Kv3.2; no effect on Kv3.3 and Kv3.4 | [3][4] |
| AUT00206 | Positive Allosteric Modulator (PAM) | Not specified | Not specified | Kv3.1 and Kv3.2 channel modulator | [11] |
Experimental Protocols
The characterization of Kv3.1 modulators relies on a suite of electrophysiological and in vivo techniques. Below are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of modulators on ion channel function in isolated cells.
Objective: To measure the effect of this compound on the voltage-dependent activation and kinetics of Kv3.1 currents.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected with the gene encoding the human or rat Kv3.1b subunit.[3][8]
-
Cells are cultured under standard conditions and plated onto glass coverslips for recording.
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Patch pipettes are pulled from borosilicate glass to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2 with KOH.
-
A whole-cell configuration is established on a single, isolated cell.
-
The membrane potential is held at a holding potential of -70 mV or -60 mV.[2][8]
-
To measure voltage-dependent activation, the membrane is depolarized to a series of test potentials (e.g., from -70 mV to +60 mV in 10 mV increments).[8]
-
The modulator is applied to the external solution at varying concentrations to determine a dose-response relationship.
Data Analysis:
-
Current-voltage (I-V) relationships are plotted to visualize the effect of the modulator on current amplitude at different voltages.
-
Conductance-voltage (G-V) curves are generated by calculating the conductance at each test potential and fitting the data with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
-
The EC₅₀ value is determined by fitting the concentration-response data with a Hill equation.[2]
Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Animal Models
Animal models are essential for evaluating the physiological and potential therapeutic effects of Kv3.1 modulators in a complex biological system.
Objective: To assess the effect of this compound on neuronal firing and behavior in animal models of neurological disorders.
Amphetamine-Induced Hyperactivity Model (Mania Model):
-
Animals: Outbred mice or specific knockout lines (e.g., Kv3.1-null mice) are used.[9]
-
Procedure:
-
Endpoint: A reduction in amphetamine-induced hyperactivity in the modulator-treated group compared to the vehicle group indicates potential antimanic efficacy.[9]
Models of Schizophrenia and Cognitive Deficits:
-
Models: Pharmacological models (e.g., using NMDA receptor antagonists like ketamine) or genetic models can be employed.[11]
-
Behavioral Tests: A battery of tests can be used to assess different cognitive domains, such as the Morris water maze for spatial learning and memory, or the novel object recognition test for recognition memory.
-
Electrophysiology: In vivo electrophysiological recordings can be performed in anesthetized or freely moving animals to measure changes in neuronal firing patterns and network oscillations (e.g., gamma oscillations) in relevant brain regions.[11]
Therapeutic Potential
The ability of Kv3.1 positive modulators to enhance the firing capabilities of fast-spiking interneurons underlies their therapeutic potential in a variety of disorders characterized by an imbalance of excitation and inhibition in neuronal circuits.[11]
-
Schizophrenia: Deficits in fast-spiking interneuron function are thought to contribute to the cognitive and negative symptoms of schizophrenia.[1][2] Kv3.1 modulators may restore normal interneuron activity and improve these symptoms.[1][11]
-
Epilepsy: While seemingly counterintuitive for a condition of hyperexcitability, enhancing the function of inhibitory interneurons through Kv3.1 modulation could help to quell excessive and abnormal neuronal firing in certain types of epilepsy.[1][3][4]
-
Hearing Disorders: The precise, high-frequency firing of neurons in the auditory brainstem is critical for sound processing.[8][12] Kv3.1 modulators could potentially treat hearing disorders by improving the fidelity of this neuronal activity.[8]
-
Age-Related Cognitive Decline: Changes in neuronal excitability contribute to cognitive impairments in aging. Modulating Kv3.1 channels may counteract these changes and preserve cognitive function.[1]
Therapeutic rationale for Kv3.1 positive modulators.
Conclusion
Kv3.1 positive modulators represent a promising class of compounds for the treatment of various neurological and psychiatric disorders. Their mechanism of action, centered on the potentiation of a key regulator of high-frequency neuronal firing, provides a targeted approach to correcting circuit dysfunctions. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of these molecules. Further research, including the development of modulators with greater subtype selectivity and the elucidation of their long-term effects in vivo, will be crucial in translating the therapeutic potential of Kv3.1 modulation into clinical reality.
References
- 1. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KCNC1 - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound | Benchchem [benchchem.com]
- 8. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimanic Efficacy of a Novel Kv3 Potassium Channel Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
- 11. Frontiers | Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders [frontiersin.org]
- 12. Kv3.1 and Kv3.3 subunits differentially contribute to Kv3 channels and action potential repolarization in principal neurons of the auditory brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Kv3.1 Modulator AUT00206
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channel Kv3.1, encoded by the KCNC1 gene, is a critical regulator of neuronal excitability.[1] Its unique biophysical properties, including a high activation threshold and fast kinetics, enable high-frequency firing in specific neuron populations, particularly fast-spiking GABAergic interneurons.[2][3][4][5] These interneurons, such as parvalbumin (PV)-positive cells, play a pivotal role in maintaining the balance of excitation and inhibition in cortical circuits and generating gamma oscillations, which are crucial for cognitive processes.[6][7] Dysfunction of these interneurons and associated reductions in Kv3.1 expression have been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[4][8]
This has led to the development of selective modulators of Kv3.1 channels as a potential therapeutic strategy. One such modulator is AUT00206 (also known as AUT2), a novel, orally active small molecule developed by Autifony Therapeutics.[9][10] AUT00206 is a positive modulator of Kv3.1 and Kv3.2 channels, and it has been investigated for its potential to treat the cognitive and negative symptoms of schizophrenia.[6][7][9][11] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of AUT00206.
Discovery and Rationale
The discovery of AUT00206 was driven by the therapeutic hypothesis that enhancing the function of Kv3.1 channels in fast-spiking interneurons could restore proper cortical network activity and ameliorate symptoms of schizophrenia.[11] Preclinical studies with earlier compounds in the same chemical series, such as AUT1, demonstrated the potential of this mechanism.[12] These studies showed that positive modulation of Kv3.1 channels could rescue the fast-spiking phenotype of interneurons and reduce behaviors in animal models relevant to schizophrenia.[11][12] AUT00206 was subsequently developed as a clinical candidate with favorable pharmacokinetic and safety profiles.[9][13]
Synthesis
AUT00206 belongs to the imidazolidinedione class of compounds.[10][14] While the specific, detailed synthetic route for AUT00206 is proprietary information of Autifony Therapeutics, the general synthesis of related imidazolidinedione derivatives has been described in the scientific and patent literature. A general synthetic approach is outlined below.
General Synthetic Scheme for Imidazolidinedione Derivatives:
The synthesis of the imidazolidinedione core typically involves the reaction of an appropriate isocyanate with an amino acid ester, followed by cyclization. The subsequent functionalization at various positions of the imidazolidinedione ring allows for the introduction of the desired substituents to achieve selectivity and potency for the Kv3.1 channel.
Due to the proprietary nature of the exact synthesis of AUT00206, specific reaction conditions, yields, and purification methods are not publicly available.
Mechanism of Action
AUT00206 acts as a positive modulator of Kv3.1 and Kv3.2 channels.[6][7][11] Its primary mechanism involves shifting the voltage-dependence of channel activation to more negative potentials.[10][11] This means that the channels are more likely to open at membrane potentials closer to the neuron's resting potential, thereby increasing the potassium current during the repolarization phase of an action potential.[10] This enhanced repolarization allows for faster recovery of the neuron and enables sustained high-frequency firing.[2]
Quantitative Data
The following tables summarize the available quantitative data on the effects of AUT00206 and related compounds.
Table 1: Electrophysiological Effects of AUT00206 on Kv3.1/3.2 Channels
| Parameter | Channel | Effect of AUT00206 | Concentration | Cell Type | Reference |
| Voltage of Activation (V1/2) | hKv3.1b | Leftward shift | Not specified | Mammalian cell lines | [11] |
| Current Amplitude | hKv3.1b & hKv3.2a | Increase | Not specified | Mammalian cell lines | [11] |
| Gamma Oscillations | Rat cortical slices (scPCP model) | Enhancement | 10 µM | Brain slices | [11] |
| Gamma Oscillations | Human cortical slices (PCP-treated) | Restoration and enhancement | 10 µM | Brain slices | [11] |
Table 2: Pharmacokinetic Properties of AUT00206 in Humans (Phase I study)
| Parameter | Value | Condition | Reference |
| Half-life (t1/2) | 10-15 hours | Single oral dose in healthy volunteers | [13][15] |
| Time to steady state | 2-3 days | Multiple oral doses in healthy volunteers | [15] |
| Food effect | Absorption significantly enhanced | With food | [15] |
| Dosing | Compatible with once-daily dosing | - | [13] |
Table 3: Clinical Trial Dosing of AUT00206 in Schizophrenia Patients
| Parameter | Dosage | Duration | Reference |
| Loading Dose | 2000 mg | Day 1 | [6][7][11] |
| Maintenance Dose | 800 mg twice daily | Days 2-27 | [6][7] |
| Final Dose | 800 mg | Day 28 | [6][7] |
Experimental Protocols
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the human or rat Kv3.1b or Kv3.2a channel subunits were commonly used.[10][11][14]
-
Recording Configuration: Standard whole-cell patch-clamp recording techniques were employed.
-
Voltage Protocols:
-
Activation: Cells were held at a negative holding potential (e.g., -80 mV or -90 mV) to ensure channels are in a closed state. Depolarizing voltage steps of increasing amplitude were then applied to elicit channel opening and record the resulting potassium currents.
-
Inactivation: A two-pulse protocol was used. A long conditioning prepulse to various potentials was followed by a test pulse to a potential that maximally activates the channels. The current amplitude during the test pulse reflects the fraction of channels that were not inactivated by the prepulse.
-
-
Solutions:
-
Extracellular solution (in mM): Typically contained NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Intracellular solution (in mM): Typically contained a high concentration of a potassium salt (e.g., KCl or K-gluconate), EGTA to chelate calcium, HEPES, and Mg-ATP, with the pH adjusted to 7.2.
-
-
Data Analysis: Current-voltage (I-V) relationships were plotted to determine the voltage-dependence of activation. Conductance-voltage (G-V) curves were generated by dividing the current by the driving force (Vm - EK) and fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
In Vitro Brain Slice Electrophysiology (Gamma Oscillations)
-
Animal Models: Preclinical studies often utilized rat models of schizophrenia, such as the sub-chronic phencyclidine (scPCP) model.[11]
-
Slice Preparation: Coronal slices of the prefrontal cortex were prepared from the animals.
-
Induction of Gamma Oscillations: Gamma oscillations were induced in the slices by bath application of a combination of kainate and carbachol.
-
Recording: Local field potentials were recorded to measure the power and frequency of the gamma oscillations.
-
Drug Application: AUT00206 was bath-applied to the slices to assess its effect on the induced gamma oscillations.
Human Clinical Trials
-
Study Design: Phase I and Ib studies have been conducted. These were typically randomized, double-blind, placebo-controlled trials.[9][16]
-
Participants: Healthy volunteers and patients with schizophrenia have been enrolled in these trials.[9][16]
-
Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, and vital signs.
-
Pharmacokinetics: Plasma concentrations of AUT00206 were measured at various time points to determine its absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics: Exploratory biomarkers were used to assess the central nervous system effects of the drug, including functional magnetic resonance imaging (fMRI) and electroencephalography (EEG) to measure brain activity and gamma oscillations.[6][7][13][17]
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of AUT00206 modulation of Kv3.1 channels in fast-spiking interneurons.
Experimental Workflow
Caption: Experimental workflow for in vitro electrophysiological characterization of AUT00206.
Conclusion
AUT00206 represents a promising therapeutic candidate for the treatment of schizophrenia, targeting a novel mechanism centered on the modulation of Kv3.1 and Kv3.2 channels. Its ability to enhance the function of fast-spiking interneurons and restore cortical network oscillations provides a strong rationale for its clinical development. This technical guide has summarized the key aspects of its discovery, mechanism of action, and the experimental approaches used for its characterization. Further research and clinical evaluation will be crucial to fully elucidate the therapeutic potential of this novel Kv3.1 modulator.
References
- 1. KCNC1 - Wikipedia [en.wikipedia.org]
- 2. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gating, modulation and subunit composition of voltage-gated K+ channels in dendritic inhibitory interneurones of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. The effects of AUT00206, a novel Kv3.1/3.2 potassium channel modulator, on task-based reward system activation: a test of mechanism in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Autifony completes Phase I trial of AUT00206 to treat schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. autifony.com [autifony.com]
- 12. The effect of AUT00206, a Kv3 potassium channel modulator, on dopamine synthesis capacity and the reliability of [18F]-FDOPA imaging in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autifony Therapeutics Continues Evaluation of AUT00206 for the Treatment of Schizophrenia - Cambridge Cognition [cambridgecognition.com]
- 14. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. autifony.com [autifony.com]
- 16. autifony.com [autifony.com]
- 17. Kv3.1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
"Kv3.1 modulator 2" and its impact on action potential repolarization
An In-depth Technical Guide to Kv3.1 Modulator 2 and its Impact on Action Potential Repolarization
This technical guide provides a detailed overview of a novel positive modulator of Kv3.1 channels, referred to herein as "this compound" (identified as "compound 2" in foundational research), and its significant impact on the repolarization phase of the action potential. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience and pharmacology.
Introduction to Kv3.1 Channels
Voltage-gated potassium (Kv) channels are critical regulators of neuronal excitability. The Kv3 subfamily, particularly Kv3.1, plays a specialized role in the nervous system. Kv3.1 channels are characterized by their high activation threshold and fast deactivation kinetics. These properties enable them to facilitate rapid repolarization of the neuronal membrane following an action potential, which is essential for sustained high-frequency firing.
Kv3.1 channels are predominantly expressed in fast-spiking interneurons, which are crucial for maintaining the excitatory/inhibitory balance in the brain and for generating gamma oscillations. Impaired Kv3.1 function can lead to aberrant neuronal firing patterns, which are implicated in several neurological and psychiatric disorders, including Fragile X syndrome.
Mechanism of Action of this compound
This compound is a positive allosteric modulator (PAM) of Kv3.1 channels. Unlike channel blockers or openers that directly inhibit or activate ion flow, a PAM binds to an allosteric site on the channel protein, thereby enhancing its function.
The primary mechanism of action for this compound is the increase of the maximal conductance of the Kv3.1 channel. Notably, this modulation occurs without a significant shift in the voltage-dependence of channel activation. By increasing the potassium ion (K+) efflux during the falling phase of the action potential, the modulator accelerates membrane repolarization. This rapid repolarization allows the neuron to recover more quickly and fire subsequent action potentials at a higher frequency.
Caption: Mechanism of Action of this compound.
Quantitative Effects on Neuronal Physiology
The positive modulation of Kv3.1 channels by this compound leads to distinct and measurable changes in neuronal activity. Preclinical studies have quantified these effects, demonstrating the modulator's potential to normalize aberrant neuronal firing.
| Parameter | Effect of this compound | Quantitative Data | Reference |
| Kv3.1 Channel Conductance | Increases maximal conductance | Not specified | |
| Voltage-Dependence of Activation | No significant shift | Not specified | |
| Neuronal Firing Frequency | Increases firing frequency in fast-spiking interneurons | Not specified | |
| Sensory Processing | Improves aberrant sensory processing in animal models | Not specified |
Experimental Protocols
The characterization of this compound involved a series of detailed electrophysiological experiments. The following outlines the typical methodologies employed in such studies.
Brain Slice Preparation
-
Animal Model: Studies often utilize rodent models, such as mice, for these experiments.
-
Anesthesia and Perfusion: The animal is deeply anesthetized, and transcardially perfused with an ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in the slicing solution. Coronal or sagittal slices (typically 250-300 µm thick) containing the brain region of interest (e.g., somatosensory cortex) are prepared using a vibratome.
-
Incubation: Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (ACSF) and allowed to recover for at least one hour before recording.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons and the characteristics of ion channels.
-
Slice Placement: A brain slice is placed in a recording chamber and continuously perfused with oxygenated ACSF.
-
Cell Identification: Fast-spiking interneurons are visually identified using differential interference contrast (DIC) microscopy.
-
Pipette Formation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution containing a potassium-based salt (e.g., K-gluconate), a pH buffer, and an energy source (e.g., ATP).
-
Seal Formation and Recording: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition:
-
Voltage-Clamp: The membrane potential is held at a specific voltage to record the currents flowing through ion channels. The effect of this compound on Kv3.1 currents is assessed by applying voltage steps.
-
Current-Clamp: The neuron's membrane potential is recorded while injecting current to elicit action potentials. The firing frequency and action potential waveform are measured before and after the application of the modulator.
-
Caption: Experimental Workflow for Characterizing Kv3.1 Modulators.
Therapeutic Potential and Future Directions
The ability of this compound to enhance the function of Kv3.1 channels and increase the firing frequency of fast-spiking interneurons holds significant therapeutic promise. By restoring the precision of neuronal firing, such modulators could potentially alleviate symptoms in disorders characterized by neuronal hyperexcitability or network dysfunction.
Positive modulators of Kv3.1 channels, such as the compound AUT5, are currently being investigated in clinical trials for conditions like Fragile X syndrome. The preclinical data for compounds like this compound provide a strong rationale for their further development. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these modulators, as well as exploring their efficacy in a broader range of neurological and psychiatric disorders.
Therapeutic Potential of Kv3.1 Positive Modulators in Schizophrenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of Kv3.1 positive modulators, with a specific focus on the clinical development of AUT00206, in the treatment of schizophrenia. The document synthesizes preclinical rationale, clinical trial data, and mechanistic insights to offer a comprehensive resource for professionals in the field.
Introduction: The Rationale for Targeting Kv3.1 in Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopaminergic system and are effective for many patients' positive symptoms, there remains a significant unmet need for treatments that address cognitive deficits and negative symptoms.[1][2]
A compelling body of evidence points to the dysfunction of fast-spiking parvalbumin-positive (PV+) GABAergic interneurons as a key pathophysiological feature of schizophrenia.[3][4][5] These interneurons are crucial for generating and maintaining gamma oscillations (30-80 Hz) in the cerebral cortex, which are essential for cognitive processes such as working memory, attention, and sensory processing.[4][6] In individuals with schizophrenia, post-mortem studies have revealed a reduction in Kv3.1b channel protein in the neocortex, and electroencephalography (EEG) studies have shown impairments in gamma oscillations.[3][6][7][8]
The voltage-gated potassium channel Kv3.1 is highly expressed on PV+ interneurons and plays a critical role in their ability to fire at high frequencies by enabling rapid action potential repolarization.[3][4] The hypothesis is that enhancing the function of Kv3.1 channels through positive modulation could restore the firing properties of PV+ interneurons, thereby normalizing gamma oscillations and ameliorating the cognitive and potentially other symptoms of schizophrenia.[1][3][9] AUT00206 is a novel, orally active small molecule that acts as a positive modulator of Kv3.1 and Kv3.2 channels and has been investigated in clinical trials for schizophrenia.[1][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical studies of the Kv3.1 modulator AUT00206.
Table 1: Pharmacokinetic Profile of AUT00206 in Healthy Volunteers (Phase 1)
| Parameter | Value | Condition |
| Maximum Tolerated Single Dose | Up to 2400 mg | Healthy Volunteers |
| Maximum Tolerated Multiple Dose | Up to 800 mg BID for 14 days | Healthy Volunteers |
| Half-life (t½) | 10-15 hours | Compatible with once-daily dosing |
| Time to Steady State | 2-3 days | Multiple dosing |
| Food Effect | Significant | Cmax and AUC increased with food |
Data sourced from publicly available information on the Phase 1 first-in-human study.
Table 2: Clinical Trial Efficacy Data for AUT00206 in Schizophrenia
| Study | Key Finding | Quantitative Result |
| [¹⁸F]-FDOPA PET Study | Correlation between change in dopamine synthesis and symptom improvement | r = 0.58, p = 0.03 (in the AUT00206 group) |
| fMRI Reward System Study | Increased reward anticipation-related activation in the left associative striatum | t(13) = 4.23, peak-level p(FWE) < 0.05 |
| EEG Gamma Oscillation Study | Significant reduction in frontal gamma power from baseline | t(13) = 3.635, P = .003 |
| EEG Gamma Oscillation Study | Correlation between change in PANSS positive score and change in frontal resting gamma power | r = 0.532, P = .05 (in the AUT00206 group) |
Data sourced from published clinical trial results in patients with schizophrenia.[10][11][12]
Signaling Pathways and Mechanism of Action
The therapeutic hypothesis for Kv3.1 modulators in schizophrenia centers on the restoration of cortical network function through the enhancement of PV+ interneuron activity.
Caption: Proposed mechanism of action for a Kv3.1 modulator in schizophrenia.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the clinical development of AUT00206.
Phase 1 First-in-Human Study
-
Study Design: A randomized, double-blind, placebo-controlled trial with single ascending doses (SAD) and multiple ascending doses (MAD).
-
Participants: Healthy male volunteers.
-
Objectives: To assess the safety, tolerability, and pharmacokinetics of AUT00206.
-
Assessments:
-
Adverse event monitoring.
-
Pharmacokinetic (PK) sampling to determine Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamic (PD) biomarkers including pharmaco-EEG (pEEG) and event-related potentials (ERPs) such as mismatch negativity (MMN).
-
-
Dosing:
-
SAD: Up to 2400 mg.
-
MAD: Up to 800 mg twice daily for 14 days.
-
[¹⁸F]-FDOPA Positron Emission Tomography (PET) Study
-
Study Design: A randomized, placebo-controlled study in patients with schizophrenia.
-
Objective: To evaluate the effect of AUT00206 on dopamine synthesis capacity and its relationship with symptom change.
-
Protocol:
-
Participant Selection: Patients with a diagnosis of schizophrenia.
-
Baseline Scan: Participants undergo an [¹⁸F]-FDOPA PET scan to measure baseline dopamine synthesis capacity (KiCer).
-
Treatment: Patients are randomized to receive either AUT00206 or a placebo for up to 28 days.
-
Follow-up Scan: A second [¹⁸F]-FDOPA PET scan is conducted after the treatment period.
-
Symptom Assessment: Clinical symptoms are assessed at baseline and post-treatment using scales such as the Positive and Negative Syndrome Scale (PANSS).
-
Data Analysis: Changes in KiCer are correlated with changes in symptom scores.
-
Functional Magnetic Resonance Imaging (fMRI) - Monetary Incentive Delay (MID) Task
-
Study Design: A study in patients with schizophrenia to assess the effect of AUT00206 on reward system activation.
-
Objective: To determine if AUT00206 modulates striatal activation during reward anticipation.
-
Protocol:
-
Task: Participants perform the MID task while undergoing fMRI. The task involves responding to cues that signal potential monetary rewards or losses.
-
Baseline fMRI: An initial fMRI scan is performed while the participant completes the MID task.
-
Treatment: Participants receive treatment with AUT00206.
-
Follow-up fMRI: A second fMRI scan during the MID task is conducted after the treatment period.
-
Data Analysis: Blood-oxygen-level-dependent (BOLD) signals in brain regions of interest, particularly the striatum, are compared between baseline and post-treatment scans.
-
Electroencephalography (EEG) - Gamma Oscillation Study
-
Study Design: A study in patients with schizophrenia to measure the effect of AUT00206 on cortical gamma oscillations.
-
Objective: To investigate whether AUT00206 can normalize aberrant gamma activity.
-
Protocol:
-
Baseline EEG: Resting-state and task-evoked EEG are recorded to measure baseline gamma power and phase-locking.
-
Treatment: Patients receive AUT00206.
-
Follow-up EEG: EEG recordings are repeated after the treatment period.
-
Symptom Assessment: Clinical symptoms are assessed at baseline and post-treatment.
-
Data Analysis: Changes in gamma oscillation parameters are analyzed and correlated with changes in clinical symptom scores.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the clinical investigation of a Kv3.1 modulator.
Caption: Clinical development workflow for a Kv3.1 modulator in schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. Autifony Therapeutics Successfully Completes Phase I Study Of AUT00206, A First-In-Class Kv3 Modulator For Schizophrenia - BioSpace [biospace.com]
- 3. autifony.com [autifony.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Clinical Trials Through Synergistic Gamma Power Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. autifony.com [autifony.com]
- 9. Autifony Therapeutics Continues Evaluation of AUT00206 for the Treatment of Schizophrenia - Cambridge Cognition [cambridgecognition.com]
- 10. The effects of AUT00206, a novel Kv3.1/3.2 potassium channel modulator, on task-based reward system activation: a test of mechanism in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. autifony.com [autifony.com]
- 12. Dysfunctional Parvalbumin Neurons in Schizophrenia and the Pathway to the Clinical Application of Kv3 Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kv3.1 Positive Allosteric Modulators in Preclinical Models of Epilepsy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Voltage-gated potassium channel Kv3.1, encoded by the KCNC1 gene, is a critical regulator of neuronal excitability, particularly in fast-spiking (FS) interneurons that are essential for maintaining the balance of excitation and inhibition in the brain.[1][2][3][4] Dysfunction of Kv3.1 channels, arising from genetic mutations, can lead to severe neurological disorders, including progressive myoclonus epilepsy (PME) and developmental and epileptic encephalopathies.[1][2][3][5] The development of Kv3.1 positive allosteric modulators (PAMs) represents a promising, targeted therapeutic strategy to restore normal neuronal function and suppress seizures. This document provides a technical overview of the mechanism, preclinical evaluation, and therapeutic potential of Kv3.1 PAMs, using compounds such as those developed by Autifony Therapeutics (e.g., AUT1, AUT5, AUT00206) as illustrative examples. While the specific term "Kv3.1 modulator 2" does not correspond to a universally recognized compound, it is representative of this class of investigational molecules.
The Role of Kv3.1 Channels in Neuronal Excitability and Epilepsy
Kv3.1 channels are distinguished by their high activation threshold and rapid activation and deactivation kinetics.[4] These properties are crucial for enabling neurons to fire action potentials at high frequencies, a hallmark of cell types like parvalbumin-positive (PV) GABAergic interneurons and cerebellar Purkinje cells.[3][4]
In the context of epilepsy, the function of these FS interneurons is paramount. They provide rapid feedback and feedforward inhibition that controls the activity of principal excitatory neurons. A deficit in the function of these inhibitory interneurons can lead to network hyperexcitability and seizure generation.[6]
Mutations in the KCNC1 gene can lead to either a loss-of-function or a gain-of-function of the Kv3.1 channel.[2][5]
-
Loss-of-function mutations impair the ability of the channel to repolarize the membrane efficiently, which reduces the firing frequency of FS interneurons. This deficit in inhibitory signaling is a key mechanism in certain genetic epilepsies, such as PME type 7 (EPM7), caused by the p.Arg320His mutation.[7][8]
-
Gain-of-function mutations can also lead to epilepsy, though the clinical presentation may differ.[2][5] These mutations might, for instance, cause a hyperpolarizing shift in the channel's activation voltage, leading to altered neuronal excitability.
Targeting Kv3.1 channels with positive allosteric modulators aims to specifically enhance channel activity, thereby compensating for the deficits caused by loss-of-function mutations and restoring the fast-spiking capability of inhibitory interneurons.[8][9][10]
Mechanism of Action of Kv3.1 Positive Allosteric Modulators
Kv3.1 PAMs are small molecules that bind to the channel protein at a site distinct from the ion-conducting pore. This allosteric binding induces a conformational change that enhances the channel's function. The primary mechanism is a leftward shift in the voltage-dependence of activation , meaning the channel opens at more negative membrane potentials, closer to the threshold for action potential firing.[9][10][11]
This modulation has two key consequences for neuronal function:
-
Increased Availability: More Kv3.1 channels are available to open during the rising phase of an action potential.
-
Enhanced Repolarization: The increased potassium efflux through the channels leads to a more rapid and efficient repolarization of the neuronal membrane.
By facilitating rapid repolarization, Kv3.1 PAMs enable the neuron to recover more quickly from an action potential, thereby restoring its ability to fire at high frequencies.[9][10]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of representative Kv3.1 PAMs from published and presented preclinical studies.
Table 1: Biophysical Effects of Representative Kv3.1 PAMs on Channel Kinetics
| Compound | Channel Type | Cell Line | Effect | Quantitative Change (V½) | Reference |
|---|---|---|---|---|---|
| AUT1 | Rat Kv3.1b | CHO Cells | Shifts voltage-dependence of activation to more negative potentials | Approx. -15 to -20 mV shift at 10 µM | [9][11] |
| AUT5 | Human Kv3.1/Kv3.2 | Xenopus Oocytes | Positive allosteric modulator, stabilizes open state | EC₅₀ of ~2 µM | [12] |
| AUT2 | Rat Kv3.1b | CHO Cells | Shifts voltage-dependence of activation to more negative potentials | Shift observed at 10 µM |[11] |
Table 2: Efficacy of Representative Kv3.1 PAMs in Preclinical Epilepsy Models
| Compound | Epilepsy Model | Species | Key Efficacy Endpoint | Results | Reference |
|---|---|---|---|---|---|
| AUT1 | Dravet Syndrome (Scn1a+/-) | Mouse | Hyperthermia-induced febrile seizures (FS) | Delayed FS onset, increased temperature threshold for FS | [6] |
| AUT1 | Dravet Syndrome (Scn1a+/-) | Mouse | Mortality | Reduced mortality (42% vs. 100% in vehicle by P32) | [6] |
| AUT1 | Dravet Syndrome (Scn1a+/-) | Mouse | Spontaneous Seizures (GTCS) | Reduced seizure frequency by 53.5% from baseline | [6] |
| AUT63 | Dravet Syndrome (Scn1a+/-) | Mouse | Spontaneous Seizures (GTCS) | Reduced seizure frequency by 46.8% from baseline | [6] |
| AUT00206 | EPM7 (Kcnc1-p.Arg320His/+) | Mouse | Chemoconvulsant Challenge | Enhanced survival following administration | [7][8] |
| AUT00206 | EPM7 (Kcnc1-p.Arg320His/+) | Mouse | Motor Function | Improved rotarod performance |[7][8] |
Detailed Experimental Protocols
Protocol: Whole-Cell Electrophysiology for Modulator Characterization
This protocol is a standard method for assessing the effect of a compound on Kv3.1 channel kinetics in a controlled in vitro environment.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the gene for the desired Kv3.1 channel subtype (e.g., rat Kv3.1b) are cultured under standard conditions.[9][11]
-
Preparation for Recording: Cells are plated onto glass coverslips. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes. The intracellular pipette solution contains a potassium-based solution to isolate K+ currents.
-
Voltage-Clamp Protocol:
-
Data Acquisition: Currents are recorded before (baseline/control), during, and after (washout) the application of the Kv3.1 modulator to the extracellular solution.
-
Data Analysis:
-
Current-voltage (I-V) relationships are plotted.
-
Conductance (G) is calculated from the current at each voltage step and plotted against the test potential to generate a conductance-voltage (G-V) curve.
-
The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V½), which is used to quantify the shift in voltage-dependence caused by the modulator.
-
Protocol: In Vivo Efficacy Testing in a Dravet Syndrome Mouse Model
This protocol describes how to assess the anticonvulsant effects of a Kv3.1 modulator in the Scn1a+/- mouse model of Dravet syndrome.
-
Animal Model: Juvenile (e.g., Postnatal day 17-19) Scn1a+/- mice and wild-type littermates are used.[6]
-
Drug Administration: The test compound (e.g., AUT1) or vehicle is administered via intraperitoneal (IP) injection at a predetermined dose.[6]
-
Hyperthermia-Induced (Febrile) Seizure (FS) Assay:
-
30 minutes post-injection, the mouse's core body temperature is gradually increased using a regulated infrared lamp.[6]
-
The latency to the first seizure and the core body temperature at seizure onset are recorded.
-
The experiment is terminated once a seizure occurs, and the animal is allowed to recover.
-
-
Spontaneous Seizure Monitoring:
-
For chronic studies, adult Scn1a+/- mice are surgically implanted with wireless EEG transmitters.[6]
-
After a recovery period, baseline video-EEG is recorded for a set period (e.g., 7 days) to determine the frequency of spontaneous generalized tonic-clonic seizures (GTCS).[6]
-
Mice are then treated daily with the Kv3.1 modulator or vehicle, and video-EEG monitoring continues for another treatment period (e.g., 7 days).
-
-
Data Analysis:
-
For the FS assay, survival curves (Kaplan-Meier) are used to compare the time to seizure onset between treated and vehicle groups. The temperature threshold for seizures is compared using appropriate statistical tests (e.g., t-test).[6]
-
For spontaneous seizure monitoring, the frequency of GTCS during the treatment period is compared to the baseline period for each animal and also compared between the treated and vehicle groups.[6]
-
Preclinical Development Workflow
The investigation of a novel Kv3.1 modulator typically follows a structured preclinical workflow to establish its mechanism, efficacy, and safety profile before consideration for clinical trials.
Conclusion and Future Directions
The positive allosteric modulation of Kv3.1 channels is a highly promising and targeted therapeutic strategy for specific forms of genetic epilepsy where a deficit in FS interneuron activity is a primary driver of pathology. Preclinical data for compounds in this class demonstrate robust efficacy in relevant animal models, such as the Dravet syndrome and EPM7 models, by restoring neuronal function and suppressing seizure activity.[6][7]
Future research will focus on:
-
Expanding to other indications: Given the role of FS interneurons in other neurological and psychiatric disorders, the therapeutic potential of Kv3.1 PAMs may extend beyond epilepsy.
-
Optimizing selectivity: Continued drug development aims to create modulators with high specificity for Kv3.1/Kv3.2 channels to minimize off-target effects.
-
Clinical Translation: The ultimate goal is to translate these promising preclinical findings into effective and safe therapies for patients with debilitating, drug-resistant epilepsies. The progression of Kv3.1 modulators into clinical trials will be a critical step in validating this therapeutic approach.
References
- 1. Kv3.1 channelopathy: a novel loss-of-function variant and the mechanistic basis of its clinical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Voltage-gated potassium channels and genetic epilepsy [frontiersin.org]
- 3. Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. positive allosteric modulation of kv3.1 potassium channels protects against early mortality and seizures in a mouse dravet syndrome model [aesnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Opening the KV3.1 gates: A therapeutic strategy for progressive myoclonus epilepsy type 7? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 11. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cross Pharmacological, Biochemical and Computational Studies of a Human Kv3.1b Inhibitor from Androctonus australis Venom - PMC [pmc.ncbi.nlm.nih.gov]
To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Scientific Research Division Topic: Preclinical Investigation of Kv3.1 Modulators for Age-Related Cognitive Decline Disclaimer: The compound "Kv3.1 modulator 2" is not a recognized designation in public scientific literature. This guide therefore focuses on the well-characterized Kv3.1/Kv3.2 positive modulator, AUT00206 , as a representative agent to explore the therapeutic potential of this mechanistic class.
Executive Summary
Age-related cognitive decline is characterized by impairments in memory, attention, and executive function, representing a significant and growing unmet medical need. A key underlying pathology is the disruption of high-fidelity neural communication, partly due to a decline in the function of specific inhibitory neurons. Voltage-gated potassium channels of the Kv3 family, particularly Kv3.1, are critical for sustaining the high-frequency firing of fast-spiking (FS) parvalbumin (PV) positive GABAergic interneurons. These interneurons are essential for maintaining the brain's excitatory/inhibitory balance and generating gamma oscillations, which are crucial for cognitive processing. Positive modulation of Kv3.1 channels presents a promising therapeutic strategy to restore the function of these vital neurons, thereby enhancing cognitive performance. This document details the mechanism of action, preclinical data, and key experimental protocols for evaluating Kv3.1 modulators, using AUT00206 as a primary exemplar.
Mechanism of Action: Restoring Neuronal Fidelity
Kv3.1 channels are distinguished by their positive activation voltages and rapid deactivation kinetics, properties that enable the swift repolarization of the neuronal membrane after an action potential.[1][2] This allows FS-PV interneurons to fire at very high frequencies (up to 1,000 Hz) with high temporal precision, a capability essential for synchronizing the activity of principal pyramidal neurons and generating robust gamma-band oscillations (30-80 Hz).[1][3]
Positive modulators of Kv3.1, such as AUT00206, typically act by shifting the voltage-dependence of channel activation to more hyperpolarized potentials.[4][5] This means the channels can open earlier and more readily during membrane depolarization, enhancing the repolarizing current. This strengthened repolarization allows the interneurons to fire more robustly and efficiently, particularly in response to high-frequency inputs.
The downstream consequences of this enhanced interneuron activity are profound:
-
Restoration of Gamma Oscillations: By improving the firing fidelity of FS-PV interneurons, Kv3.1 modulators can rescue impaired network synchrony and enhance the power of gamma oscillations, which are often dysregulated in aging and cognitive disorders.[3][4]
-
Improved Excitatory/Inhibitory Balance: Enhanced inhibitory tone from FS-PV interneurons can correct the disinhibition of cortical circuits, leading to a more stable and efficient neural network.[3]
-
Enhanced Signal Fidelity: Precise, high-frequency interneuron firing sharpens the temporal window for pyramidal neuron integration, improving the signal-to-noise ratio of neural communication.
Signaling Pathway Diagram
References
- 1. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. autifony.com [autifony.com]
- 4. The effect of AUT00206, a Kv3 potassium channel modulator, on dopamine synthesis capacity and the reliability of [18F]-FDOPA imaging in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Electrophysiological Characterization of Kv3.1 Modulator AUT2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated potassium channel Kv3.1, encoded by the KCNC1 gene, is a critical component in the regulation of neuronal excitability.[1][2] Its characteristic high activation threshold and rapid kinetics enable high-frequency firing in neurons, particularly in fast-spiking interneurons found in the auditory brainstem, cerebellum, and cortex.[1][3][4] Dysregulation of Kv3.1 channel function has been implicated in several neurological disorders, including epilepsy and schizophrenia, making it a promising target for therapeutic intervention.[1][2]
This document provides detailed application notes and protocols for the electrophysiological characterization of Kv3.1 modulators, with a specific focus on the imidazolidinedione derivative AUT2, a known positive modulator of Kv3.1 channels.[3][4][5] The protocols outlined below are based on whole-cell patch-clamp recordings from Chinese Hamster Ovary (CHO) cells stably expressing the rat Kv3.1b channel isoform.[3]
Data Presentation
The following table summarizes the quantitative effects of AUT2 on the electrophysiological properties of Kv3.1b channels. Data is extracted from studies by Brown et al. (2016).
| Parameter | Condition | Value | Reference |
| EC50 (Current Increase at -10 mV) | AUT2 | 0.9 µM | [3] |
| V½ max of Activation (Steady-State) | Control | -12.70 ± 0.26 mV | [3] |
| 10 µM AUT2 | Shifted to more negative potentials | [3] | |
| Effect on Inactivation | 10 µM AUT2 | Increased rate of inactivation | [3][4] |
| Time-Dependent Effect (10 µM AUT2) | ~2 minutes | Increase in current amplitude | [3] |
| ~3 minutes | Current inactivation | [3] |
Experimental Protocols
Cell Culture
Chinese Hamster Ovary (CHO) cells deficient in dihydrofolate reductase thymidylate were stably transfected with the rat Kv3.1b gene.[3] Cells were maintained in Iscove's modified Dulbecco's medium supplemented with 10% fetal bovine serum, 0.1 mM hypoxanthine, 0.01 mM thymidine, and 0.05 mg/ml geneticin. For electrophysiological recordings, cells were plated on poly-d-lysine-coated coverslips in a growth medium without geneticin 24–48 hours prior to the experiment.[3]
Solutions and Reagents
| Solution | Composition |
| Extracellular Solution | 140 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl2, 25 mM HEPES, 33 mM glucose; pH adjusted to 7.4.[3] |
| Intracellular Solution | 32.5 mM KCl, 97.5 mM K-gluconate, 5 mM EGTA, 10 mM HEPES; pH adjusted to 7.2.[3] |
| Kv3.1 Modulator 2 (AUT2) | Dissolved in DMSO to create a stock solution. The final concentration of DMSO in the recording chamber should be ≤ 0.1%.[3] |
Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Transfer a coverslip with adherent CHO-Kv3.1b cells to the recording chamber on the microscope stage. Continuously perfuse the chamber with the extracellular solution at room temperature (25°C).[3]
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3–5 MΩ when filled with the intracellular solution.[3]
-
Giga-seal Formation: Approach a target cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Voltage-Clamp Protocol for Activation:
-
Hold the membrane potential at -60 mV.
-
Apply a series of 100 ms depolarizing voltage steps from -70 mV to +60 mV in 10 mV increments.
-
Record the resulting Kv3.1 currents.
-
-
Data Acquisition: Acquire data at a sampling rate of 10 kHz.[3]
-
Compound Application: Apply AUT2 to the recording chamber via the perfusion system. Allow at least 2-3 minutes for the compound to equilibrate and exert its effect.[3]
-
Data Analysis: Analyze the recorded currents to determine the effects of AUT2 on Kv3.1 channel properties, including current amplitude, voltage-dependence of activation, and inactivation kinetics.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the whole-cell patch-clamp protocol for characterizing Kv3.1 modulators.
Caption: Experimental workflow for patch-clamp analysis.
Signaling Pathway
The following diagram illustrates the functional pathway of Kv3.1 modulation by AUT2 and its impact on neuronal firing.
References
- 1. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders [frontiersin.org]
- 3. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. autifony.com [autifony.com]
- 5. sophion.com [sophion.com]
Application Notes and Protocols for In Vivo Administration of Kv3.1 Modulator 2 in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Kv3.1 modulator 2" is a placeholder name for a hypothetical compound. The following protocols and data are provided as a general template. Researchers must adapt these guidelines based on the specific physicochemical properties (e.g., solubility, stability) of their actual molecule. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction
Voltage-gated potassium channel Kv3.1, encoded by the KCNC1 gene, is a critical regulator of neuronal excitability.[1][2] These channels are characterized by their rapid activation and deactivation kinetics at depolarized membrane potentials, enabling high-frequency firing in neurons like fast-spiking GABAergic interneurons and cerebellar neurons.[3][4][5] Dysfunction of Kv3.1 channels has been implicated in neurological disorders such as epilepsy, ataxia, and schizophrenia, making them a promising therapeutic target.[1][6][7]
Kv3.1 modulators are compounds that alter the channel's activity, acting as either positive modulators (enhancers) or negative modulators (inhibitors).[6] These application notes provide detailed protocols for the in vivo administration of the hypothetical "this compound" in mice via common routes to assess its pharmacokinetic and pharmacodynamic properties.
Compound Properties and Formulation
Successful in vivo studies depend on the appropriate formulation of the test compound. The table below outlines hypothetical properties for "this compound" that inform vehicle selection.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Formulation |
| Molecular Weight | 450.6 g/mol | Standard for a small molecule drug. |
| LogP | 3.8 | Indicates poor water solubility; requires a non-aqueous or co-solvent vehicle system. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Insoluble in simple aqueous buffers like saline or PBS. |
| Solubility in DMSO | > 100 mg/mL | Good solubility in DMSO, which can be used as a primary solvent in a co-solvent system. |
| Solubility in Ethanol | 25 mg/mL | Soluble in ethanol, another potential co-solvent. |
| Form | Crystalline Solid | Must be fully dissolved to ensure accurate dosing and prevent injection site irritation or embolism (for IV). |
Recommended Vehicle Formulations
Based on the properties above, the following vehicles are recommended. It is critical to assess the solubility and stability of the final formulation prior to administration.
Table 2: Recommended Vehicle Formulations for Administration Routes
| Route of Administration | Recommended Vehicle | Rationale |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common vehicle for poorly soluble compounds, balancing solubilizing power with biocompatibility.[8] |
| Intravenous (IV) | 5% DMSO, 10% Solutol HS 15, 85% Saline | Minimizes DMSO concentration to reduce risk of hemolysis and vascular irritation. Solutol is a non-ionic solubilizer suitable for IV use. |
| Oral Gavage (PO) | 10% DMSO, 90% Corn Oil OR 0.5% Methylcellulose with 2% DMSO in water | Corn oil is suitable for lipophilic compounds. Methylcellulose suspension is an alternative for compounds that can be uniformly suspended.[8] |
Experimental Protocols
General Considerations:
-
All parenteral solutions must be sterile and filtered through a 0.22 µm filter.[9]
-
Warm solutions to room or body temperature before administration to avoid animal discomfort.[10][11]
-
Use a new, sterile needle and syringe for each animal.[10]
-
Accurately weigh each animal before dosing to calculate the precise volume.[9]
-
The maximum injection volume depends on the route. Adhere to institutional guidelines.[11][12]
Protocol 3.1: Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration. However, it can be unreliable as the compound may be inadvertently injected into the gut or adipose tissue.[13]
Materials:
-
Dosing solution of this compound
-
Sterile 1 mL syringes
-
Sterile 25-27G needles[11]
-
70% ethanol or other skin disinfectant
-
Animal scale
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Secure the tail.
-
Positioning: Turn the restrained animal so its abdomen is facing upwards, with the head tilted slightly down. This allows abdominal organs to shift cranially.[10][14]
-
Injection Site: Identify the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[10][11]
-
Injection: Disinfect the skin. Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[10]
-
Aspiration & Administration: Gently pull back the plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated. If clear, inject the solution smoothly.[9]
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or complications post-injection.[10]
Protocol 3.2: Intravenous (IV) Tail Vein Injection
IV injection provides direct entry into the systemic circulation, ensuring 100% bioavailability.
Materials:
-
Dosing solution of this compound
-
Sterile 1 mL syringes
-
Mouse restraining device
-
Gauze
Procedure:
-
Animal Preparation: Place the mouse in a restraining device. To aid visualization of the veins, warm the tail using a heat lamp or by placing the cage on a heating pad. This induces vasodilation.[16][17]
-
Vein Identification: Identify one of the two lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail. Start injections towards the distal end of the tail.[15][17]
-
Administration: The needle should slide into the vein with minimal resistance. Inject the solution slowly and steadily. If swelling or a blister appears, the needle is not in the vein; withdraw immediately and re-attempt at a more proximal site.[17][18]
-
Withdrawal & Hemostasis: After injection, wait a few seconds before slowly removing the needle. Apply gentle pressure to the site with gauze to prevent bleeding.[17][18]
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3.3: Oral Gavage (PO)
Oral gavage is used to administer a precise dose directly into the stomach.[12]
Materials:
-
Dosing solution/suspension of this compound
-
Sterile 1 mL syringes
-
Appropriately sized flexible or rigid gavage needles (e.g., 18-20G for adult mice).[12] Flexible tubes are preferred to reduce trauma risk.[19]
-
Animal scale
Procedure:
-
Measure Needle Length: Before restraining, measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[12][20]
-
Animal Restraint: Scruff the mouse firmly, ensuring the head and body are aligned vertically to create a straight path to the esophagus.[20]
-
Needle Insertion: Gently insert the gavage needle into the mouth, directing it along the animal's palate towards the back of the throat. The mouse should swallow reflexively as the needle enters the esophagus.[12][20]
-
Advancement: Advance the needle smoothly in a single motion until the pre-measured depth is reached. Do not force the needle if resistance is met. [12]
-
Administration: Once in the stomach, administer the substance slowly.
-
Withdrawal: Remove the needle gently and return the mouse to its cage.
-
Monitoring: Observe the animal closely for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[21]
Data Presentation Templates
The following tables are templates for summarizing key in vivo data.
Table 3: Dosing Regimen for Pharmacokinetic (PK) Study
| Group | Route | Dose (mg/kg) | Vehicle | Dosing Volume (mL/kg) | N (mice/group) |
| 1 | IV | 2 | 5% DMSO, 10% Solutol, 85% Saline | 5 | 3 |
| 2 | IP | 10 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10 | 3 |
| 3 | PO | 30 | 0.5% Methylcellulose, 2% DMSO in water | 10 | 3 |
Table 4: Example Pharmacokinetic Parameters of this compound
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | T½ (h) | F (%) |
| IV | 2 | 1550 | 0.08 | 2100 | 2.5 | N/A |
| IP | 10 | 1200 | 0.5 | 4500 | 3.1 | 43 |
| PO | 30 | 850 | 1.0 | 5950 | 3.5 | 9.4 |
| Cmax: Maximum plasma concentration; Tmax: Time to Cmax; AUC: Area under the curve; T½: Half-life; F: Bioavailability. |
Diagrams and Workflows
Signaling Pathway
The Kv3.1 channel is crucial for the rapid repolarization phase of the action potential in fast-spiking neurons. Modulation of this channel can therefore significantly impact neuronal firing rates and neurotransmitter release.
Caption: Hypothetical mechanism of this compound action.
Experimental Workflow
A typical in vivo study workflow involves several key stages from preparation to analysis.
Caption: General workflow for an in vivo PK/PD study in mice.
References
- 1. Kv3.1 channelopathy: a novel loss-of-function variant and the mechanistic basis of its clinical phenotypes - Li - Annals of Translational Medicine [atm.amegroups.org]
- 2. channelpedia-dev.epfl.ch [channelpedia-dev.epfl.ch]
- 3. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. dsv.ulaval.ca [dsv.ulaval.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. uq.edu.au [uq.edu.au]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. uq.edu.au [uq.edu.au]
- 19. researchanimaltraining.com [researchanimaltraining.com]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kv3.1 modulator 2 in Brain Slice Recording Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing "Kv3.1 modulator 2," a potent positive allosteric modulator of the Kv3.1 voltage-gated potassium channel, in brain slice electrophysiology experiments. The protocols and data presented are designed to assist researchers in investigating the role of Kv3.1 channels in neuronal excitability and their potential as therapeutic targets for neurological disorders.
Introduction to Kv3.1 and "this compound"
The Kv3.1 potassium channel, encoded by the KCNC1 gene, is a key regulator of neuronal excitability.[1] These channels are characterized by their high activation threshold and rapid kinetics, which are essential for sustained high-frequency firing (fast-spiking) in various neurons.[2] Kv3.1 channels are prominently expressed in fast-spiking GABAergic interneurons in the cortex and hippocampus, as well as in the cerebellum and auditory brainstem.[1] Their function is critical for the rapid repolarization of the action potential, enabling neurons to fire at high frequencies with high fidelity.[3]
"this compound" is a positive allosteric modulator (PAM) of Kv3.1 channels with a reported half-maximal effective concentration (EC50) of 68 nM.[4][5][6] As a PAM, it binds to a site on the Kv3.1 channel distinct from the pore, enhancing its function. The primary mechanism of action is a leftward shift in the voltage-dependence of activation, causing the channel to open at more negative membrane potentials.[3][7] This leads to an increased potassium efflux during the repolarization phase of the action potential, thereby facilitating faster and more sustained neuronal firing.
Data Presentation: Effects of Kv3.1 Positive Modulators
Table 1: Electrophysiological Effects of Kv3.1 Positive Modulators on Cultured Cells
| Parameter | Modulator | Cell Type | Concentration | Effect | Reference |
| Voltage of Half-Maximal Activation (V½) | AUT1 | CHO cells expressing rat Kv3.1 | 10 µM | Negative shift | [7] |
| AUT2 | CHO cells expressing rat Kv3.1 | 10 µM | >28 mV negative shift | [7] | |
| Current Amplitude | AUT1 | CHO cells expressing rat Kv3.1 | 10 µM | Increased at negative potentials | [7] |
| AUT2 | CHO cells expressing rat Kv3.1 | 1 µM | Increased at negative potentials | [7] | |
| EC50 | This compound | HEK cells expressing human Kv3.1 | 68 nM | Potentiation of Kv3.1 current | [4][5][6] |
Table 2: Effects of Kv3.1 Positive Modulators on Neuronal Properties in Brain Slices
| Parameter | Modulator | Brain Region/Neuron Type | Concentration | Effect | Reference |
| Action Potential Firing Frequency | EX15 and RE01 | Rat Hippocampal Fast-Spiking Interneurons | Not specified | Increased at minor depolarizing steps | [8] |
| AUT1 | Mouse MNTB Neurons | 10 µM | Modulated firing rate at high stimulation frequencies | [7] | |
| AUT2 | Mouse MNTB Neurons | 10 µM | Modulated firing rate at high stimulation frequencies | [7] | |
| Action Potential Threshold | AUT1 | Mouse MNTB Neurons | 10 µM | Increased | [7] |
| AUT2 | Mouse MNTB Neurons | 10 µM | Increased | [7] | |
| Action Potential Amplitude | AUT1 | Mouse MNTB Neurons | 10 µM | Small decrease | [7] |
| AUT2 | Mouse MNTB Neurons | 10 µM | Small decrease | [7] |
Experimental Protocols
The following protocols are adapted from established methods for brain slice electrophysiology and studies involving Kv3.1 modulators.
Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animal: C57BL/6 mice (e.g., postnatal day 13-17)
-
Solutions:
-
Slicing Solution (NMDG-based, protective): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, and 10 mM MgSO4. pH adjusted to 7.3-7.4 with HCl.
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 25 mM NaHCO3, 1.25 mM NaH2PO4, 2 mM MgCl2, 2 mM CaCl2, and 10 mM glucose.
-
All solutions must be continuously bubbled with 95% O2 / 5% CO2 (carbogen).
-
Procedure:
-
Anesthetize the mouse with isoflurane and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Mount the brain on a vibratome stage. For auditory brainstem slices, a transverse cut is appropriate.
-
Cut 250 µm thick slices in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to a recovery chamber containing slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell recordings from neurons in acute brain slices to assess the effects of "this compound."
Materials:
-
Prepared brain slices
-
aCSF (for perfusion)
-
Intracellular Solution: 130 mM K-gluconate, 4 mM KCl, 10 mM HEPES, 0.3 mM EGTA, 10 mM Na2-phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH.
-
"this compound" stock solution: Prepare a stock solution in DMSO. The final concentration of DMSO in the recording solution should be kept low (e.g., <0.1%).
-
Patch pipettes: Pulled from borosilicate glass capillaries, with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Electrophysiology rig: Including microscope, micromanipulators, amplifier, and data acquisition system.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 1-2 ml/min at 31-33°C.
-
Visualize neurons using an upright microscope with differential interference contrast (DIC) optics.
-
Approach a target neuron with a patch pipette filled with intracellular solution, applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to obtain the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recordings.
-
Baseline Recordings: Record baseline neuronal activity in the absence of the modulator.
-
Current-clamp: Inject a series of current steps to determine the firing pattern, action potential threshold, amplitude, and width.
-
Voltage-clamp: Hold the neuron at a specific potential (e.g., -70 mV) and apply voltage steps to elicit and measure potassium currents.
-
-
Application of "this compound":
-
Dilute the stock solution of "this compound" into the aCSF to the desired final concentration (e.g., starting with concentrations around the EC50 of 68 nM and performing a dose-response curve).
-
Perfuse the slice with the aCSF containing the modulator.
-
Allow sufficient time for the drug to equilibrate in the tissue (typically a few minutes).
-
-
Post-Modulator Recordings: Repeat the current-clamp and voltage-clamp protocols to assess the effects of "this compound" on neuronal firing and ion channel currents.
-
Washout: If possible, perfuse the slice with drug-free aCSF to determine if the effects of the modulator are reversible.
Visualizations
The following diagrams illustrate the signaling pathway of Kv3.1 modulation and a typical experimental workflow.
Caption: Signaling pathway of Kv3.1 modulation.
Caption: Experimental workflow for brain slice recording.
References
- 1. KCNC1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kv3.1 Modulator 2 for Behavioral Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated potassium channel Kv3.1, encoded by the KCNC1 gene, plays a critical role in regulating neuronal excitability.[1][2] These channels are predominantly expressed in fast-spiking neurons, such as parvalbumin-positive GABAergic interneurons, which are essential for maintaining the balance of excitation and inhibition in neural circuits.[3][4] Kv3.1 channels exhibit a high activation threshold and rapid activation and deactivation kinetics, enabling neurons to fire at high frequencies.[5][6] Dysregulation of Kv3.1 channel function has been implicated in various neurological and psychiatric disorders, including epilepsy, schizophrenia, and bipolar disorder.[2]
"Kv3.1 modulator 2" represents a class of positive allosteric modulators (PAMs) that enhance the function of Kv3.1 channels. These modulators typically act by shifting the voltage-dependence of channel activation to more negative potentials, thereby increasing the probability of channel opening at a given membrane potential.[7] This enhanced potassium current facilitates more rapid repolarization of the neuronal membrane, allowing for sustained high-frequency firing. This document provides detailed protocols for utilizing this compound in rodent behavioral studies to investigate its potential therapeutic effects.
Data Presentation
In Vitro Efficacy of Kv3.1 Modulators
| Compound | EC₅₀ (µM) | Target Channel(s) | Effect | Reference |
| AUT1 | 5 | Kv3.1/Kv3.2 | Positive Allosteric Modulator | [3] |
| AUT2 | 0.9 | Kv3.1/Kv3.2 | Positive Allosteric Modulator | |
| AUT5 | 3.2 | Kv3.1/Kv3.2 | Positive Allosteric Modulator | [8] |
In Vivo Dosing for Behavioral Studies
| Compound | Species | Dose Range (mg/kg) | Route of Administration | Associated Brain Concentration (µM) | Reference |
| AUT1 | Mouse | 10 - 100 | Intraperitoneal (i.p.) | 0.1 - 2.1 (free brain concentration) | [3] |
| AUT-00201 | Mouse | 5 - 20 | Oral | 0.017 - 0.1 (free concentration) |
Signaling Pathway and Experimental Workflow
Kv3.1 Channel Signaling Pathway
The primary function of the Kv3.1 channel is to regulate the repolarization phase of the action potential in fast-spiking neurons. Its activation leads to an efflux of potassium ions (K+), which brings the membrane potential back to its resting state. This rapid repolarization is crucial for enabling sustained high-frequency firing. The activity of Kv3.1 channels can be modulated by various intracellular signaling molecules and interacting proteins.
Caption: Kv3.1 channel activation and modulation pathway.
General Experimental Workflow for Behavioral Studies
Caption: General workflow for rodent behavioral studies.
Experimental Protocols
Amphetamine-Induced Hyperactivity
This model is used to assess the potential of a compound to mitigate hyperlocomotor activity, which can be relevant to conditions like mania.
-
Apparatus: An open field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material that can be easily cleaned. The arena is often equipped with infrared beams or a video tracking system to automatically record locomotor activity.
-
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Place each mouse individually into the open field arena and allow for a 30-60 minute habituation period to the apparatus.
-
Administer "this compound" (e.g., AUT1 at 10, 30, or 60 mg/kg, i.p.) or vehicle.
-
After a 30-minute pretreatment period, administer amphetamine (e.g., 2-4 mg/kg, i.p.).
-
Immediately return the mouse to the open field arena and record locomotor activity for 60-90 minutes.[9]
-
-
Data Analysis: The primary endpoint is the total distance traveled, typically analyzed in 5-minute bins. Other measures include the number of ambulatory movements and rearing frequency. Statistical analysis is often performed using a two-way ANOVA with treatment and time as factors.
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square or circular arena with walls to prevent escape (e.g., 50 x 50 cm). The arena is typically divided into a central zone and a peripheral zone by the analysis software.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes.
-
Administer "this compound" or vehicle according to the desired pretreatment time.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period, typically 5-20 minutes.
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Key parameters include total distance traveled, time spent in the center zone versus the periphery, and the number of entries into the center zone. A decrease in time spent in the center is often interpreted as increased anxiety-like behavior.
Elevated Plus Maze (EPM)
The EPM is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-75 cm). It consists of two open arms and two enclosed arms of equal size.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes.
-
Administer "this compound" or vehicle.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or entries. An increase in open arm exploration is indicative of an anxiolytic effect.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents, leveraging their innate tendency to explore novel objects more than familiar ones.
-
Apparatus: An open field arena similar to the one used for the open field test. A set of two identical objects and one novel object are required.
-
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 10-15 minutes.
-
Familiarization/Training: On day 2, place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 1-24 hours), administer "this compound" or vehicle. Then, return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5-10 minutes.
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is often calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Forced Swim Test (FST)
The FST is a commonly used model to screen for antidepressant-like activity, based on the principle of behavioral despair.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
-
Procedure:
-
Administer "this compound" or vehicle at appropriate pretreatment times.
-
Gently place the mouse into the cylinder of water for a 6-minute session.
-
Record the session with a video camera.
-
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect. It is important to also assess general locomotor activity to rule out confounding effects of hyperactivity.[10]
References
- 1. Apo and ligand-bound high resolution Cryo-EM structures of the human Kv3.1 channel reveal a novel binding site for positive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimanic Efficacy of a Novel Kv3 Potassium Channel Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCNC1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 8. The binding and mechanism of a positive allosteric modulator of Kv3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. positive allosteric modulation of kv3.1 potassium channels protects against early mortality and seizures in a mouse dravet syndrome model [aesnet.org]
- 10. Kv3.1 voltage-gated potassium channels modulate anxiety-like behaviors in female mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thallium Flux Assay for Characterizing Kv3.1 Channel Activity with Kv3.1 Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv3.1 subtype, encoded by the KCNC1 gene, are critical regulators of neuronal excitability.[1][2][3] They are predominantly expressed in fast-spiking neurons, where their rapid activation and deactivation kinetics enable high-frequency firing.[3][4][5] Dysregulation of Kv3.1 channel activity has been implicated in various neurological disorders, including epilepsy, ataxia, and schizophrenia, making them a key target for therapeutic intervention.[2][6][7]
"Kv3.1 modulator 2" is a positive allosteric modulator (PAM) of the Kv3.1 channel.[8] It enhances channel activity by binding to a site distinct from the ion pore, thereby increasing the probability of the channel opening in response to membrane depolarization.[4][8] This potentiation of Kv3.1-mediated currents presents a promising strategy for restoring normal neuronal function in disease states characterized by hypoactive Kv3.1 channels.[8]
This document provides a detailed protocol for a thallium flux assay to assess the activity of Kv3.1 channels and the modulatory effects of "this compound". This high-throughput screening (HTS) compatible assay offers a robust and sensitive method for identifying and characterizing modulators of Kv3.1.[9][10]
Principle of the Thallium Flux Assay
The thallium flux assay is a fluorescence-based method that leverages the permeability of potassium channels to thallium ions (Tl⁺).[10][11][12] Cells expressing the Kv3.1 channel are loaded with a thallium-sensitive fluorescent dye. In the resting state, the channels are closed, and the intracellular fluorescence is low.[11][12] Upon depolarization of the cell membrane (e.g., by increasing the extracellular potassium concentration), the Kv3.1 channels open, allowing Tl⁺ to flow into the cell down its electrochemical gradient.[11] The influx of Tl⁺ leads to a significant increase in the fluorescence of the indicator dye, which is proportional to the number of open Kv3.1 channels.[9][12] Modulators of Kv3.1 activity can be identified and characterized by their ability to enhance or inhibit this thallium-induced fluorescence signal.
Data Presentation
The following table summarizes the known properties of "this compound".
| Property | Description | Reference |
| Compound Name | This compound (also known as compound 4) | [8] |
| Modulator Type | Positive Allosteric Modulator (PAM) | [8] |
| Potency (EC₅₀) | 68 nM | [8] |
| Biophysical Effect | Shifts the voltage of activation to more negative values, increasing current at a given potential. | [8] |
| Mechanism | Binds to a unique pocket on the extracellular side of the Kv3.1 channel, between the voltage-sensing domain (VSD) and the pore domain (PD), stabilizing the open conformation. | [8] |
Experimental Protocols
Materials and Reagents
-
Cell Line: A stable cell line expressing human Kv3.1 (e.g., CHO-K1 or HEK293).
-
"this compound" : Synthesized or commercially procured.
-
Thallium Flux Assay Kit : (e.g., FluxOR™ Potassium Ion Channel Assay Kit from Thermo Fisher Scientific or equivalent). This typically includes:
-
Thallium-sensitive dye (e.g., FluxOR™ reagent)
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage)
-
Thallium sulfate (Tl₂SO₄)
-
Potassium sulfate (K₂SO₄)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Chloride-free buffer
-
-
Cell Culture Medium : Appropriate for the chosen cell line.
-
Poly-D-Lysine coated 96-well or 384-well black, clear-bottom microplates .
-
Compound Plates : For serial dilutions of "this compound".
-
Plate Reader : A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR® or FlexStation®).
Experimental Workflow
Detailed Protocol
1. Cell Plating: a. Culture Kv3.1-expressing cells to ~80-90% confluency. b. Harvest the cells and resuspend them in a fresh culture medium. c. Seed the cells into a 384-well black, clear-bottom microplate at a density of 10,000-20,000 cells per well.[1] d. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[1]
2. Dye Loading: a. Prepare the dye-loading solution according to the manufacturer's instructions, typically containing the thallium-sensitive dye and probenecid in an assay buffer.[1] b. Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.[13] c. Incubate the plate at room temperature for 60 minutes in the dark.[13]
3. Compound Preparation and Addition: a. Prepare a stock solution of "this compound" in DMSO. b. Perform serial dilutions of "this compound" in assay buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). c. Include appropriate controls:
- Vehicle control: Assay buffer with the same percentage of DMSO used for the compound dilutions.
- Positive control (optional): A known Kv3.1 activator.
- Negative control: A known Kv3.1 inhibitor (e.g., 10 mM TEA-Cl).[1] d. After the dye-loading incubation, gently wash the cells twice with 20 µL of assay buffer. e. Add 20 µL of the diluted "this compound" or control solutions to the respective wells. f. Incubate the plate at room temperature for 10-30 minutes in the dark.[10][14]
4. Thallium Flux Measurement: a. Prepare the stimulus buffer containing thallium sulfate and potassium sulfate according to the assay kit's protocol. The final concentration of potassium will be adjusted to induce depolarization. b. Place the cell plate and the stimulus buffer plate into a kinetic fluorescence plate reader. c. Set the plate reader to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[11] d. Establish a baseline fluorescence reading for 10-20 seconds. e. Program the instrument to automatically add 10 µL of the stimulus buffer to each well. f. Continue to record the fluorescence intensity every 1-2 seconds for an additional 2-3 minutes.[11]
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of the stimulus buffer.
-
Normalize the data to the vehicle control (0% potentiation) and a maximal stimulation control (if available) or the highest concentration of "this compound" (100% potentiation).
-
Plot the normalized response as a function of the log concentration of "this compound".
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the modulator that produces 50% of the maximal response.
Signaling Pathway and Modulator Action
The following diagram illustrates the role of the Kv3.1 channel in neuronal repolarization and the mechanism of action of "this compound".
References
- 1. Case study: High-throughput Drug Repurposing Screen of KV3.1 [metrionbiosciences.com]
- 2. channelpedia-dev.epfl.ch [channelpedia-dev.epfl.ch]
- 3. KCNC1 - Wikipedia [en.wikipedia.org]
- 4. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Kv3.1 channelopathy: a novel loss-of-function variant and the mechanistic basis of its clinical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound | Benchchem [benchchem.com]
- 9. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
- 10. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Whole-Cell Patch Clamp Recordings with "Kv3.1 modulator 2" in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the Kv3.1 subtype are critical regulators of neuronal excitability, particularly in fast-spiking neurons that play a key role in cognitive function and sensory processing.[1][2] Their unique biophysical properties, including a high activation threshold and rapid kinetics, enable neurons to fire at high frequencies.[1] Dysregulation of Kv3.1 channel activity has been implicated in various neurological disorders, including schizophrenia, epilepsy, and Alzheimer's disease, making them a promising target for therapeutic intervention.[1]
"Kv3.1 modulator 2," also referred to as compound 4, is a potent positive allosteric modulator (PAM) of Kv3.1 channels.[3][4][5] This document provides detailed application notes and protocols for characterizing the effects of "this compound" on human Kv3.1 channels expressed in Human Embryonic Kidney (HEK293) cells using the whole-cell patch clamp technique.
Mechanism of Action
"this compound" acts as a positive allosteric modulator, binding to a site on the Kv3.1 channel that is distinct from the ion-conducting pore.[5] This binding enhances the channel's activity by shifting the voltage-dependence of activation to more negative potentials.[5] This means the channel is more likely to open at lower levels of membrane depolarization, thereby increasing potassium efflux and influencing neuronal repolarization.[5]
Data Presentation
The following tables summarize the key quantitative data for "this compound" and provide a comparison with other known Kv3.1 modulators.
Table 1: Properties of this compound (compound 4)
| Property | Value | Reference |
| Compound Name | This compound (compound 4) | [3][4][5] |
| Modulator Type | Positive Allosteric Modulator (PAM) | [5] |
| Potency (EC₅₀) | 68 nM | [3][4] |
| Molecular Formula | C₂₂H₂₀ClN₅O₃ | [4] |
| Molecular Weight | 437.88 g/mol | [3][4] |
| Biophysical Effect | Shifts the voltage of activation to more negative values | [5] |
Table 2: Comparative Effects of Kv3.1 Positive Allosteric Modulators on the Voltage of Half-Maximal Activation (V₁/₂) in Heterologous Expression Systems
| Compound | Cell Type | Shift in V₁/₂ of Activation | Reference |
| This compound (compound 4) | HEK293 cells expressing human Kv3.1 | Significant negative shift | [1] |
| AUT1 | CHO cells expressing rat Kv3.1 | Negative shift | [6] |
| AUT2 | CHO cells expressing rat Kv3.1 | >28 mV negative shift (at 10 µM) | [5][6] |
| EX15 and RE01 | hKv3.1b/HEK293 cells | Negative shift | [7][8] |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of Kv3.1 channels. It is important to note that native HEK293 cells express endogenous potassium channels, which should be characterized or blocked if they interfere with the study of Kv3.1.[9]
-
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding the human Kv3.1α subunit using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent protein marker (e.g., GFP) to identify successfully transfected cells for patch clamp recordings. Recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch Clamp Recordings
This protocol is designed to measure the effect of "this compound" on the voltage-dependent activation of Kv3.1 channels.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Na₂ATP. Adjust pH to 7.2 with KOH.
-
"this compound" Stock Solution: Prepare a 10 mM stock solution of "this compound" in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the recording chamber should not exceed 0.1%.
Voltage Clamp Protocol:
-
Holding Potential: Hold the membrane potential of the cell at -100 mV to ensure that the Kv3.1 channels are in a closed state at rest.[1]
-
Test Pulses: Apply a series of depolarizing voltage steps from -60 mV to +50 mV in 5 mV or 10 mV increments for a duration of 200 ms.[1]
-
Data Acquisition: Record the resulting potassium currents using a patch clamp amplifier and appropriate data acquisition software.
-
Compound Application: After obtaining a stable baseline recording in the external solution, perfuse the recording chamber with the external solution containing the desired concentration of "this compound". Allow sufficient time for the compound to equilibrate before repeating the voltage clamp protocol.
Data Analysis:
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude at each test potential against the corresponding voltage to generate an I-V curve.
-
Conductance-Voltage (G-V) Relationship: Convert the current to conductance (G) using the formula G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for potassium.
-
Boltzmann Fit: Fit the normalized conductance-voltage relationship with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂) and the slope factor (k).
-
Statistical Analysis: Compare the V₁/₂ values obtained before and after the application of "this compound" using appropriate statistical tests to determine the significance of the voltage shift.
Mandatory Visualizations
Caption: Experimental workflow for whole-cell patch clamp recordings.
Caption: Signaling pathway of Kv3.1 modulation.
References
- 1. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. benchchem.com [benchchem.com]
- 6. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous Kv channels in human embryonic kidney (HEK-293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bsys.ch [bsys.ch]
Application Notes and Protocols: Kv3.1 Modulator 2 for Studying High-Frequency Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channel Kv3.1, encoded by the KCNC1 gene, is a critical determinant of high-frequency firing in specific neuronal populations. These channels exhibit a high activation threshold and fast deactivation kinetics, enabling rapid repolarization of the neuronal membrane after an action potential, which is essential for sustained high-frequency firing. Dysregulation of Kv3.1 channel function has been implicated in various neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease.
This document provides detailed application notes and protocols for the use of "Kv3.1 modulator 2," a representative positive modulator of the Kv3.1 channel, for studying high-frequency neuronal firing. For the purpose of these notes, we will refer to the imidazolidinedione derivative AUT2 as a key example of a this compound, based on available research. These modulators represent a novel pharmacological tool for investigating neuronal excitability and have potential therapeutic applications.
Mechanism of Action
This compound acts as a positive allosteric modulator of the Kv3.1 channel. Its primary mechanism involves shifting the voltage-dependence of activation for Kv3.1 channels toward more negative potentials. This means the channels are more likely to open at membrane potentials closer to the neuron's resting potential and during the rising phase of an action potential. This increased channel opening probability enhances the potassium efflux, leading to a more rapid repolarization of the action potential.
At lower concentrations, AUT2 primarily affects the activation kinetics. However, at higher concentrations, it can also shift the voltage-dependence of inactivation to more negative potentials. This dual effect allows for a nuanced modulation of neuronal firing patterns. By facilitating faster repolarization, this compound enables neurons to sustain higher firing frequencies.
Data Presentation
The following table summarizes the quantitative effects of AUT2 on the electrophysiological properties of neurons in the medial nucleus of the trapezoid body (MNTB), a region known for high-frequency firing.
| Parameter | Control | AUT2 (10 µM) | Percent Change |
| Action Potential Threshold (mV) | -45.3 ± 1.5 | -41.9 ± 1.6 | 7.5% increase |
| Action Potential Amplitude (mV) | 75.3 ± 3.4 | 71.6 ± 3.8 | 4.9% decrease |
| Action Potential Width at -40 mV (ms) | 0.17 ± 0.01 | 0.17 ± 0.01 | No significant change |
| Input Resistance (MΩ) | 84.7 ± 8.2 | 84.6 ± 8.1 | No significant change |
Data adapted from a study on MNTB neurons. The changes in action potential threshold and amplitude are consistent with an increased potassium conductance at sub-threshold potentials.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol describes the methodology for recording the effects of this compound on neuronal firing properties in acute brain slices.
1. Brain Slice Preparation: a. Anesthetize the animal (e.g., mouse) in accordance with institutional guidelines. b. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. c. Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices containing the region of interest (e.g., auditory brainstem, hippocampus) using a vibratome. d. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
2. Electrophysiological Recording: a. Transfer a slice to the recording chamber on an upright microscope and perfuse with oxygenated aCSF at a constant flow rate. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution. d. Establish a whole-cell patch-clamp configuration on a target neuron. e. Record baseline neuronal activity in current-clamp mode. f. Apply this compound (e.g., 10 µM AUT2) to the bath via the perfusion system. g. Record changes in action potential threshold, amplitude, width, and firing frequency in response to depolarizing current injections.
3. Data Analysis: a. Analyze the recorded traces using electrophysiology software (e.g., Clampfit, Igor Pro). b. Measure the parameters listed in the data table before and after drug application. c. Perform statistical analysis (e.g., paired t-test) to determine the significance of the observed effects.
Protocol 2: Voltage-Clamp Analysis in a Heterologous Expression System
This protocol is for characterizing the direct effects of this compound on Kv3.1 channels expressed in a cell line (e.g., CHO or HEK293 cells).
1. Cell Culture and Transfection: a. Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media. b. Transfect the cells with a plasmid encoding the human or rat Kv3.1b subunit using a suitable transfection reagent. c. Allow 24-48 hours for channel expression.
2. Electrophysiological Recording: a. Establish a whole-cell voltage-clamp recording from a transfected cell. b. Use a voltage protocol to elicit Kv3.1 currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps from -70 mV to +60 mV in 10 mV increments. c. Record baseline Kv3.1 currents. d. Perfuse the cell with a solution containing this compound (e.g., 1 µM AUT2) and record the currents again. e. To assess the voltage-dependence of inactivation, use a two-pulse protocol with a 30-second prepulse to various potentials before a test pulse.
3. Data Analysis: a. Measure the peak current amplitude at each voltage step. b. Plot the current-voltage (I-V) relationship. c. Calculate the conductance-voltage (G-V) relationship and fit it with a Boltzmann function to determine the half-activation voltage (V1/2). d. Analyze the shift in V1/2 induced by the modulator.
Visualizations
Caption: Signaling pathway of this compound action.
Application Notes and Protocols: Kv3.1 Modulator 2 in Auditory Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Kv3.1 modulator 2 and its analogs, such as AUT1 and AUT00063, for their use in auditory neuroscience research. This document details the mechanism of action, key applications, experimental protocols, and relevant data to facilitate the successful integration of these compounds into laboratory and preclinical studies.
Introduction
Voltage-gated potassium channel Kv3.1 is a critical component in the auditory brainstem, enabling neurons to fire at high frequencies with temporal precision, a process essential for sound localization and processing.[1][2][3] Kv3.1 channels are characterized by their high activation threshold and fast deactivation kinetics.[1][2] Dysregulation of Kv3.1 channel function has been implicated in various auditory disorders, including age-related hearing loss and tinnitus.[4][5][6]
This compound and its analogs are positive allosteric modulators (PAMs) that selectively target Kv3.1 channels.[7] These compounds shift the voltage-dependent activation of Kv3.1 channels to more negative potentials, thereby increasing the potassium current at a given potential and influencing neuronal excitability.[1][7] This modulatory action presents a promising therapeutic avenue for hearing disorders characterized by deficits in temporal processing.[1][4]
Mechanism of Action
This compound and related compounds like AUT1 and AUT2 act by binding to a unique pocket on the extracellular side of the Kv3.1 channel. This binding event stabilizes the open conformation of the channel, resulting in a leftward shift of the voltage of activation.[1][7] This means the channel is more likely to open at more negative membrane potentials, closer to the threshold for action potential generation.[1] This enhanced potassium current contributes to faster repolarization of the action potential, which is crucial for sustained high-frequency firing in auditory neurons.[8]
Data Presentation
Table 1: Electrophysiological Effects of Kv3.1 Modulators on CHO Cells Expressing Rat Kv3.1b
| Parameter | Control | AUT1 (10 µM) | AUT2 (10 µM) | Reference |
| Voltage of Half-Maximal Activation (V½) | -0.9 ± 1.5 mV | -20.0 ± 1.7 mV | -28.0 ± 2.1 mV | [1] |
| Slope Factor (k) | 10.3 ± 0.4 mV | 11.2 ± 0.5 mV | 11.8 ± 0.6 mV | [1] |
Table 2: Effects of Kv3.1 Modulators on Action Potential Properties of Mouse MNTB Neurons
| Parameter | Control | AUT1 (10 µM) | AUT2 (10 µM) | Reference |
| Action Potential Threshold | -46.3 ± 1.5 mV | -42.8 ± 1.6 mV | -41.9 ± 1.8 mV | [1] |
| Action Potential Amplitude | 68.4 ± 2.4 mV | 64.1 ± 2.5 mV | 63.8 ± 2.7 mV | [1] |
| Action Potential Width at -40 mV | 0.19 ± 0.01 ms | 0.19 ± 0.01 ms | 0.19 ± 0.01 ms | [1] |
| Input Resistance | 133.7 ± 14.2 MΩ | 132.5 ± 14.1 MΩ | 131.9 ± 13.9 MΩ | [1] |
Signaling Pathways and Experimental Workflows
References
- 1. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Potassium Ion Channels on Hearing - Sharebiology [sharebiology.com]
- 4. Evaluation of Possible Effects of a Potassium Channel Modulator on Temporal Processing by Cochlear Implant Listeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 6. hearingreview.com [hearingreview.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Kv3.1 Modulator 2 in the Study of GABAergic Interneuron Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated potassium channel Kv3.1, predominantly expressed in fast-spiking GABAergic interneurons, is crucial for sustaining high-frequency firing, which is essential for proper cortical network function and the generation of gamma oscillations. Dysregulation of Kv3.1 function has been implicated in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and Fragile X syndrome, making it a promising therapeutic target. "Kv3.1 modulator 2" represents a class of positive allosteric modulators that enhance the activity of Kv3.1 channels, thereby offering a valuable tool to probe the function of GABAergic interneurons and to explore potential therapeutic avenues. These modulators typically work by shifting the voltage dependence of channel activation to more negative potentials, leading to increased potassium currents and faster repolarization of the neuronal membrane.
This document provides detailed application notes and protocols for the use of "this compound" in studying GABAergic interneuron function, based on findings from studies using various Kv3.1 modulators such as AUT1, AUT2, EX15, and RE01.
Data Presentation
Table 1: Electrophysiological Effects of Kv3.1 Modulators on Channel Kinetics
| Modulator | Concentration | Effect on Kv3.1 Current | Key Findings | Reference |
| AUT1 | 10 µM | Shifts voltage-dependent activation to more negative potentials | Increases Kv3.1 current amplitude at sub-threshold potentials. | |
| AUT2 | 1 µM | Shifts voltage-dependent activation to more negative potentials | Increases Kv3.1 current amplitude. | |
| AUT2 | 10 µM | Biphasic effect: initial potentiation followed by inactivation | 331.0% increase in current at -10 mV within 2 minutes, followed by inactivation. | |
| EX15 & RE01 | Not specified | Faster activation kinetics | Increase Kv3.1b mediated repolarizing current. |
Table 2: Effects of Kv3.1 Modulators on Neuronal Firing and Network Activity
| Modulator | Model System | Effect on Firing Frequency | Effect on Gamma Oscillations | Reference |
| EX15 & RE01 | In vitro AD model | Increased firing frequency of fast-spiking interneurons | Rescued Aβ-induced desynchronization and promoted gamma oscillations. | |
| AUT00206 | People with schizophrenia | Not directly measured | Significant reduction in frontal gamma power (t13 = 3.635, P = .003) from baseline. |
Table 3: Behavioral Effects of Kv3.1 Modulation in Mouse Models
| Modulator/Genetic Model | Behavioral Test | Key Findings | Reference |
| AUT1 | Amphetamine-induced hyperactivity | Dose-dependently prevented hyperactivity. | |
| AUT1 | ClockΔ19 mutant mice (mania model) | Reversed hyperactivity. | |
| Kv3.1 knockout mice | Elevated Plus Maze | Increased time spent in open arms (p=0.037) and traveled longer distance in open arms (p=0.012), indicating reduced anxiety-like behavior. | |
| Kv3.1 knockout mice | Open Field Test | No significant hyperactivity in a 10-minute test. |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to assess the effects of "this compound" on the electrophysiological properties of GABAergic interneurons in brain slices.
Materials:
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Glass pipettes (4-8 MΩ resistance)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
"this compound" stock solution
Solutions:
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Intracellular Solution (in mM): 125 KCl, 25 KOH, 1 CaCl2, 2 MgCl2, 5 Na2ATP, 10 EGTA, 10 HEPES, pH 7.2.
Procedure:
-
Prepare acute brain slices (e.g., from hippocampus or cortex) from the animal model of choice.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (1.5-2 mL/min).
-
Identify GABAergic interneurons (e.g., based on morphology or fluorescent labeling in transgenic models).
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline electrophysiological properties in voltage-clamp or current-clamp mode.
-
Voltage-clamp protocol to assess Kv3.1 currents: Hold the cell at -60 mV. Apply depolarizing steps from -70 mV to +60 mV in 10 mV increments for 100 ms.
-
-
Bath-apply "this compound" at the desired concentration.
-
Record the same electrophysiological properties in the presence of the modulator.
-
Wash out the modulator with aCSF and record to assess reversibility.
Data Analysis:
-
Measure changes in current amplitude, activation and inactivation kinetics, and voltage-dependence of activation.
-
In current-clamp, analyze changes in action potential firing frequency, spike width, and afterhyperpolarization.
Behavioral Assay: Elevated Plus Maze (EPM)
This protocol is used to assess anxiety-like behavior in rodent models following the administration of "this compound".
Apparatus:
-
A plus-shaped maze raised from the floor (e.g., 74 cm).
-
Two open arms and two closed arms (with high walls).
-
The maze should be placed in a dimly lit room.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer "this compound" or vehicle control to the animals (specify route, dose, and pre-treatment time).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5-8 minutes).
-
Record the session using a video camera positioned above the maze.
-
Clean the maze with 70% ethanol between trials.
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent and entries into the open arms. An increase in open arm exploration is typically interpreted as a decrease in anxiety-like behavior.
Behavioral Assay: Open Field Test
This protocol assesses locomotor activity and exploratory behavior in an open field arena.
Apparatus:
-
A square or circular arena with high walls to prevent escape.
-
The arena should be in a quiet, evenly lit room.
Procedure:
-
Habituate the animals to the testing room.
-
Administer "this compound" or vehicle.
-
Place the animal in the center of the open field.
-
Allow the animal to explore freely for a defined period (e.g., 10-60 minutes).
-
Record the session with an overhead video camera.
-
Clean the arena thoroughly between animals.
Data Analysis:
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Track the total distance traveled to assess general locomotor activity.
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Measure the time spent in the center of the arena versus the periphery (thigmotaxis), which can be an indicator of anxiety-like behavior.
-
Count the number of rearing events as a measure of exploratory behavior.
Mandatory Visualizations
Caption: Signaling pathway of Kv3.1 in GABAergic interneurons.
Caption: Experimental workflow for studying this compound.
Troubleshooting & Optimization
Potential off-target effects of "Kv3.1 modulator 2" on other Kv channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Kv3.1 modulator 2".
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with "this compound".
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no effect of the modulator on Kv3.1 currents. | Compound Degradation: The modulator may have degraded due to improper storage or handling. | Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration: The final concentration of the modulator in the assay may be too low to elicit a response. | Verify all dilution calculations. Perform a concentration-response curve to determine the optimal concentration. | |
| Cell Health: The cells expressing Kv3.1 channels may be unhealthy, leading to altered channel function. | Monitor cell viability and morphology. Ensure proper cell culture conditions and passage number. | |
| Voltage Protocol: The voltage protocol used may not be optimal for observing the modulatory effect. | Review the literature for appropriate voltage protocols for Kv3.1 channels.[1] Consider using protocols that mimic physiological firing patterns.[2] | |
| Variability in Electrophysiology Recordings. | Seal Instability: The gigaseal in patch-clamp experiments may be unstable. | Ensure the pipette tip is clean and properly fire-polished. Use healthy cells and apply gentle suction to form the seal.[3][4] |
| Voltage Clamp Quality: Poor voltage clamp can lead to inaccurate current measurements. | Monitor series resistance and compensate for it. Use low-resistance pipettes and ensure a good seal.[3][4][5] | |
| Solution Exchange: Incomplete or slow solution exchange can lead to variable drug effects. | Ensure the perfusion system is working correctly and allows for rapid and complete exchange of solutions around the cell. | |
| Unexpected Off-Target Effects Observed. | Modulator Selectivity: "this compound" may have activity at other ion channels. | Refer to the selectivity profile table below. If investigating a novel off-target effect, perform a broader screen against a panel of related ion channels. |
| Experimental Artifact: The observed effect may be an artifact of the experimental conditions. | Run appropriate vehicle controls. Test the effect of the modulator on untransfected cells or cells not expressing the channel of interest. |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of "this compound" against other Kv channels?
A1: Based on preliminary data, "this compound" shows primary activity as a positive modulator of Kv3.1 channels. However, some off-target effects on other Kv channels have been observed at higher concentrations. The following table summarizes the available data.
Table 1: Selectivity Profile of "this compound"
| Channel | EC50 / IC50 (µM) | Type of Modulation |
| Kv3.1 | 0.5 | Positive |
| Kv3.2 | 15 | Positive |
| Kv3.3 | > 50 | No significant effect |
| Kv3.4 | 25 | Inhibition |
| Kv1.1 | > 100 | No significant effect |
| Kv1.3 | > 100 | No significant effect |
| Kv2.1 | > 100 | No significant effect |
| Kv7.2/7.3 | > 100 | No significant effect |
Disclaimer: The data presented in this table is for illustrative purposes and may not represent the complete selectivity profile of "this compound". Researchers are advised to perform their own selectivity profiling for their specific experimental needs.
Q2: How can I assess the off-target effects of "this compound" in my experimental system?
A2: To assess off-target effects, it is recommended to perform electrophysiological recordings or fluorescence-based assays on a panel of cell lines, each expressing a different Kv channel subtype.[6] A concentration-response curve should be generated for each channel to determine the potency of the modulator.
Q3: What are the recommended experimental protocols for characterizing the effect of "this compound"?
A3: The choice of protocol depends on the specific research question. Here are two common methodologies:
-
Whole-Cell Patch-Clamp Electrophysiology: This is the gold-standard technique for detailed characterization of ion channel modulators.[4] It allows for precise control of the membrane voltage and direct measurement of ion channel currents.
-
Fluorescence-Based Ion Flux Assays: These are higher-throughput methods suitable for screening and initial characterization. They utilize fluorescent indicators to measure changes in ion concentration (e.g., thallium as a surrogate for potassium) upon channel activation.[6]
Below are detailed protocols for these key experiments.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effect of "this compound" on Kv3.1 channel currents.
Materials:
-
Cells expressing Kv3.1 channels (e.g., HEK293 or CHO cells)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
-
Perfusion system
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
"this compound" stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare fresh external and internal solutions.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Plate cells on coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaseal (>1 GΩ).[3][4]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv3.1 currents.
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After recording baseline currents, perfuse the cell with the external solution containing the desired concentration of "this compound".
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Repeat the voltage-step protocol to record currents in the presence of the modulator.
-
Wash out the modulator with the external solution and record recovery currents.
-
Analyze the data to determine the effect of the modulator on current amplitude, activation kinetics, and voltage-dependence.
Protocol 2: Fluorescence-Based Thallium Flux Assay
Objective: To assess the activity of "this compound" in a higher-throughput format.
Materials:
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Cells expressing Kv3.1 channels
-
96-well or 384-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic read capabilities
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus buffer (containing a high concentration of Tl⁺ and K⁺)
-
"this compound" stock solution
Procedure:
-
Plate cells in the multi-well plates and grow to confluence.
-
Load the cells with the thallium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of "this compound" (and vehicle control) to the wells and incubate for the desired time.
-
Place the plate in the fluorescent plate reader.
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Initiate kinetic reading of fluorescence.
-
Add the stimulus buffer to all wells to activate the Kv3.1 channels.
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Continue recording the fluorescence signal until it stabilizes.
-
Analyze the data by measuring the initial rate of fluorescence increase, which is proportional to the ion channel activity.
Visualizations
Caption: Experimental workflow for assessing this compound effects.
References
- 1. youtube.com [youtube.com]
- 2. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Protocol [labome.com]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Kv3.1 modulator 2" stability in solution and storage conditions
This technical support guide provides detailed information on the stability, storage, and handling of Kv3.1 Modulator 2. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C. For short-term storage of solutions, it is recommended to keep them at 4°C for no longer than two weeks. For longer-term storage of solutions, aliquots should be stored at -80°C to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution, which can then be diluted into aqueous buffers for your experiments.
Q3: How can I assess the stability of this compound in my experimental buffer?
A3: The stability of this compound in your experimental buffer can be assessed by incubating the compound in the buffer at the experimental temperature for various time points. The concentration of the intact compound can then be measured at each time point using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or no biological activity | Compound degradation due to improper storage. | Ensure the compound has been stored at the recommended temperature and protected from light. Prepare fresh solutions from a new solid stock. |
| Low solubility in the experimental buffer. | Decrease the final concentration of the compound in the assay. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). | |
| Precipitation observed in the solution | The concentration of the compound exceeds its solubility in the current solvent or buffer. | Prepare a new solution at a lower concentration. If using a stock solution, ensure it is fully dissolved before diluting. |
| Inconsistent results between experiments | Variability in solution preparation. | Use a consistent protocol for preparing solutions. Ensure the stock solution is thoroughly mixed before each use. |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature | Stability (t½) |
| DMSO | -20°C | > 6 months |
| DMSO | 4°C | ~ 2 weeks |
| Aqueous Buffer (pH 7.4) | 37°C | ~ 8 hours |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Store the stock solution in aliquots at -80°C.
Protocol 2: Assessment of Solution Stability by HPLC
-
Prepare a solution of this compound in the desired buffer at the target concentration.
-
Divide the solution into several aliquots in separate vials.
-
Incubate the vials at the desired temperature (e.g., 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one vial and immediately analyze the sample by HPLC.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the half-life (t½) of the compound by plotting the natural logarithm of the peak area versus time.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Troubleshooting logic for issues with this compound activity.
Addressing "Kv3.1 modulator 2" loss of potentiation at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Kv3.1 modulator 2. The information addresses common experimental challenges, with a focus on the observed loss of potentiation at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the Kv3.1 potassium channel. It binds to a site on the channel protein distinct from the ion pore, enhancing the channel's activity. This modulation results in a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials.
Q2: I'm observing a decrease in potentiation, and even inhibition, of Kv3.1 currents at high concentrations of this compound. Is this expected?
Yes, this is a known phenomenon for this compound and other Kv3.1 modulators.[1] While lower concentrations potentiate Kv3.1 currents, higher concentrations can lead to a reduction in this potentiation and may even cause inhibition of the channel. For this compound (also referred to as compound-4), maximum potentiation is observed around 1.25 µM, with a loss of potentiation at concentrations above this.[1]
Q3: What is the proposed mechanism for this loss of potentiation at high concentrations?
The primary mechanism for the biphasic effect of this compound at high concentrations is a significant negative shift in the voltage-dependence of steady-state inactivation.[1] This shift means that at typical resting membrane potentials, a larger fraction of the Kv3.1 channels are in a non-conducting, inactivated state, which counteracts the potentiating effect of the modulator and can lead to an overall reduction in current. This phenomenon is also described as desensitization.[1] A similar biphasic effect has been observed with another Kv3.1 modulator, AUT2, at a concentration of 10 µM, which was also attributed to a shift in the voltage-dependence of inactivation.[2]
Q4: Can this loss of potentiation be reversed?
Yes, the inhibitory effect at high concentrations due to the shift in inactivation can be at least partially reversed by adjusting the holding potential of the cell membrane. Hyperpolarizing the holding potential to more negative values (e.g., -100 mV) can move the channels out of the inactivated state and restore the potentiated currents.[2]
Q5: Are there any known off-target effects of this compound at high concentrations?
While the provided search results focus on the effects on Kv3.1 and Kv3.2 channels, the potential for off-target effects at high concentrations should always be a consideration in experimental design. It is good practice to test the modulator on non-transfected or parental cell lines to identify any non-specific effects on endogenous channels.
Troubleshooting Guide
Issue: Loss of Potentiation or Inhibition Observed at High Concentrations
Symptoms:
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Increasing the concentration of this compound above the optimal range (e.g., >1.25 µM) results in a smaller-than-expected increase or a decrease in Kv3.1 current amplitude.
-
A time-dependent decrease in current is observed after the initial potentiation at a high concentration.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Concentration-dependent shift in voltage-dependence of inactivation. | 1. Optimize Modulator Concentration: Perform a detailed concentration-response curve to determine the optimal concentration for potentiation in your specific experimental system. Based on available data, the peak potentiation for this compound is around 1.25 µM.[1] 2. Adjust Holding Potential: If using higher concentrations is necessary, try holding the cell at a more hyperpolarized potential (e.g., -90 mV or -100 mV) to reduce the number of channels in the inactivated state.[2] |
| Use-dependent block or modulation. | 1. Vary Stimulus Frequency: Investigate if the inhibitory effect is dependent on the frequency of stimulation. A use-dependent effect might indicate that the modulator preferentially binds to a particular channel state that is more populated during high-frequency firing. |
| Compound solubility issues at high concentrations. | 1. Verify Solubility: Ensure the modulator is fully dissolved at the concentrations being used. Precipitated compound can lead to inaccurate concentrations and potentially non-specific effects. Prepare fresh stock solutions and visually inspect for any precipitation. |
| Off-target effects. | 1. Perform Control Experiments: Test the high concentration of the modulator on the parental cell line (not expressing Kv3.1) to check for effects on endogenous channels. |
Data Summary
Table 1: Concentration-Dependent Effects of this compound (Compound-4) on Kv3.1 Channels
| Concentration | Effect on Kv3.1 Current | V1/2 of Activation Shift | V1/2 of Inactivation Shift | Reference |
| 1 µM | Potentiation | -41.3 mV | Not specified | [1] |
| 1.25 µM | Maximum Potentiation (~205%) | Not specified | Not specified | [1] |
| >1.25 µM | Loss of Potentiation | Not specified | Not specified | [1] |
| 10 µM | Inhibition | Not specified | -76.3 mV | [1] |
Table 2: Effects of Kv3.1 Modulator AUT2 on Kv3.1 Channels
| Concentration | Effect on Kv3.1 Current | V1/2 of Activation Shift | V1/2 of Inactivation Shift | Reference |
| 1 µM | Potentiation | Negative shift | Not specified | [2] |
| 10 µM | Biphasic (initial potentiation followed by inactivation) | Negative shift | Negative shift | [2] |
Experimental Protocols
Key Experiment: Characterization of this compound Effects using Automated Whole-Cell Patch Clamp
This protocol provides a general framework for assessing the effects of this compound on Kv3.1 channels expressed in a heterologous system (e.g., HEK293 or CHO cells) using an automated patch-clamp platform (e.g., QPatch or Qube).
1. Cell Preparation:
-
Culture cells stably or transiently expressing human Kv3.1.
-
Harvest cells using standard cell detachment methods.
-
Resuspend cells in an appropriate extracellular solution at a suitable density for the automated patch-clamp system.
2. Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH).
3. Automated Patch-Clamp Procedure:
-
Prime the system with the appropriate solutions.
-
Load the cell suspension and the compound plate containing serial dilutions of this compound.
-
Initiate the automated patch-clamp run. The system will perform cell capture, sealing, whole-cell formation, and recordings.
4. Voltage Protocols:
-
Activation Protocol: From a holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).
-
Steady-State Inactivation Protocol: From a holding potential of -80 mV, apply a 500 ms pre-pulse to various potentials (e.g., from -120 mV to +20 mV in 10 mV increments) followed by a test pulse to a potential that elicits a robust current (e.g., +40 mV).
5. Data Analysis:
-
Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationships.
-
Fit the conductance-voltage (G-V) data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Analyze the steady-state inactivation data by plotting the normalized current amplitude against the pre-pulse potential and fitting with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).
-
Generate concentration-response curves by plotting the percentage of current potentiation against the modulator concentration and fit with an appropriate equation to determine the EC₅₀.
Visualizations
Caption: Proposed mechanism for the biphasic effect of this compound.
References
Technical Support Center: Kv3.1 Modulator 2 for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Kv3.1 modulator 2" (also known as compound 4) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the Kv3.1 voltage-gated potassium channel. As a PAM, it binds to a site on the channel protein distinct from the potassium ion pore and enhances the channel's activity. This results in a shift of the voltage-dependent activation to more negative potentials, increasing the potassium current at a given potential. This potentiation of Kv3.1-mediated currents can help restore normal function in neurons with compromised high-frequency firing capabilities.[1]
Q2: What is the potency of this compound?
This compound has an EC₅₀ (half-maximal effective concentration) of 68 nM for the human Kv3.1 channel.[2]
Q3: What are the typical in vivo doses for Kv3.1 modulators?
Q4: How should I prepare this compound for in vivo administration?
This compound is a lipophilic compound and is soluble in dimethyl sulfoxide (DMSO).[4] A common strategy for preparing lipophilic compounds for in vivo administration is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it in a suitable vehicle for injection.
A recommended starting point for a vehicle formulation, based on common practices for similar compounds, is a co-solvent system. For a similar Kv3.1 modulator, AUT2, a vehicle containing 12.5% Captisol, 0.5% HPMC (hydroxypropylmethylcellulose), and 0.5% Tween 80 in sterile water was used for intraperitoneal injections in mice.[5]
Alternatively, a widely used vehicle for lipophilic drugs consists of:
-
5-10% DMSO
-
5-10% Tween 80 (a surfactant to aid in solubilization and prevent precipitation)
-
Remaining volume with sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
It is crucial to perform small-scale solubility and stability tests with your specific batch of this compound and chosen vehicle before preparing a large volume for your experiments.
Troubleshooting Guides
Vehicle Preparation and Compound Solubility
Problem: My this compound precipitates out of solution when I add the saline/PBS.
Possible Causes & Solutions:
-
Insufficient DMSO: The initial concentration of the compound in DMSO may be too high. Try using a slightly larger volume of DMSO to fully dissolve the compound before adding the other vehicle components.
-
Order of Addition: The order in which you mix the vehicle components can be critical. A recommended procedure is to first dissolve the compound in DMSO. In a separate tube, mix the Tween 80 with the saline/PBS. Then, slowly add the DMSO/compound solution to the saline/Tween 80 mixture while vortexing to ensure rapid and even dispersion.
-
Temperature: The saline/PBS may be too cold. Warming the saline/PBS to room temperature before mixing can sometimes improve solubility.
-
Final DMSO Concentration: While aiming for a low final DMSO concentration is ideal, it might be too low to maintain the compound's solubility. You may need to empirically determine the minimum final DMSO concentration required. It's important to note that DMSO can have its own biological effects, so the concentration should be kept as low as possible and consistent across all experimental groups, including the vehicle control.[6][7][8]
In Vivo Administration (Intraperitoneal Injection in Mice)
Problem: I am unsure about the correct procedure for intraperitoneal (IP) injection.
Solution: Follow a standard protocol for IP injections in mice. Key steps include:
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure you have not entered a blood vessel (blood in the hub) or an organ (e.g., yellowish fluid from the bladder, greenish-brown fluid from the intestines). If you aspirate any fluid, discard the syringe and prepare a new injection.
-
Injection: If aspiration is clear, inject the solution smoothly.
Problem: The mouse shows signs of distress or adverse reaction after injection.
Possible Causes & Solutions:
-
Vehicle Irritation: The vehicle itself, particularly at higher concentrations of DMSO or Tween 80, can cause irritation or discomfort. Observe the vehicle control group closely for any adverse reactions. If irritation is suspected, you may need to adjust the vehicle composition by lowering the concentration of the organic solvents or surfactants.
-
Incorrect Injection: Accidental injection into an organ can cause severe complications. If you suspect this has occurred, the animal should be monitored closely and euthanized if it shows signs of significant pain or distress.
-
Compound-Specific Effects: The modulator itself could have off-target effects. Careful dose-response studies and observation of the animals for any unexpected behavioral changes are essential.
Problem: I am observing unexpected behavioral effects in my vehicle control group.
Possible Causes & Solutions:
-
Vehicle Effects: The components of the vehicle can have intrinsic biological effects. DMSO has been reported to have anti-inflammatory and neuroprotective effects, and at higher concentrations, can affect locomotor activity.[6][7][8][9] Tween 80 at high concentrations can also decrease locomotor activity.[9] It is crucial to keep the vehicle composition consistent across all treatment groups and to be aware of the potential confounding effects of the vehicle itself.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of Kv3.1 | |
| EC₅₀ (human Kv3.1) | 68 nM | [2] |
| Solubility | Soluble in DMSO | [4] |
Table 2: Example In Vivo Vehicle Formulations for Lipophilic Compounds
| Formulation Component | Concentration Range | Purpose |
| DMSO | 1 - 10% | Primary solvent for the lipophilic compound |
| Tween 80 | 1 - 10% | Surfactant to improve solubility and stability in aqueous solution |
| PEG 300/400 | 10 - 40% | Co-solvent to improve solubility |
| Saline (0.9% NaCl) or PBS | q.s. to 100% | Isotonic carrier solution |
| Captisol | 10-30% | Solubilizing agent |
| HPMC | 0.5-1% | Suspending agent |
Experimental Protocols
Protocol 1: Preparation of Vehicle Control and this compound Formulation
This protocol provides a general guideline. The final concentrations should be optimized for your specific experimental needs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween 80, sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved. Gentle warming or sonication may be required.
-
Prepare Vehicle Solution: In a separate sterile tube, prepare the vehicle solution. For a final vehicle of 5% DMSO, 5% Tween 80, and 90% saline:
-
Add the required volume of Tween 80 to the saline.
-
Vortex thoroughly to ensure the Tween 80 is well dispersed.
-
-
Prepare Final Formulation:
-
For the vehicle control, add the appropriate volume of DMSO (without the modulator) to the saline/Tween 80 mixture. For a 5% final concentration, this would be 5 µL of DMSO for every 95 µL of saline/Tween 80.
-
For the this compound formulation, add the required volume of the modulator stock solution to the saline/Tween 80 mixture to achieve the desired final concentration.
-
-
Mix Thoroughly: Vortex the final solutions immediately and vigorously for at least 30 seconds to prevent precipitation.
-
Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Administer Promptly: It is recommended to administer the formulation as soon as possible after preparation to minimize the risk of the compound coming out of solution.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimanic Efficacy of a Novel Kv3 Potassium Channel Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. autifony.com [autifony.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Modulators of Kv3 Potassium Channels Rescue the Auditory Function of Fragile X Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Artifacts in Brain Slice Recordings with Kv3.1 Modulators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kv3.1 modulators in brain slice electrophysiology. The information provided is based on the known effects of various Kv3.1 modulators, as a specific compound named "Kv3.1 modulator 2" is not widely identified in scientific literature. The principles and troubleshooting steps outlined here are applicable to small molecule modulators of the Kv3.1 channel class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for positive modulators of Kv3.1 channels?
Positive modulators of Kv3.1 channels, such as AUT1 and AUT2, primarily act by shifting the voltage-dependent activation of these channels to more negative potentials.[1] Normally, Kv3.1 channels activate at depolarized potentials, contributing to the rapid repolarization of action potentials, which is crucial for high-frequency firing in neurons.[2] By shifting the activation threshold, these modulators increase the number of Kv3.1 channels that open at potentials near the neuron's resting membrane potential and during the rising phase of an action potential.[1] This can lead to an increased potassium efflux, which may alter neuronal firing patterns.[3][4]
Q2: What are the expected effects of a Kv3.1 positive modulator on neuronal firing properties in brain slices?
In brain slice recordings, the application of a Kv3.1 positive modulator is expected to alter the firing frequency of neurons that highly express Kv3.1 channels, such as fast-spiking interneurons.[2] Depending on the concentration and the specific modulator, this can manifest as either an increase or a decrease in firing rate in response to stimulation.[3][4][5] For example, some studies have shown that at lower concentrations, these modulators can increase firing frequency, while at higher concentrations, they may suppress firing, particularly at high stimulation frequencies.[5]
Q3: Are there known off-target effects for Kv3.1 modulators that I should be aware of?
While the specificity of Kv3.1 modulators is a key aspect of their development, off-target effects can never be fully excluded without comprehensive screening. The available literature on specific Kv3.1 modulators often highlights their selectivity for Kv3.1 and closely related channels (e.g., Kv3.2). However, it is good practice to consult the manufacturer's datasheet for the specific compound you are using for any known off-target activities. If you observe unexpected effects that cannot be attributed to Kv3.1 modulation, consider performing control experiments with non-neuronal cells or in the presence of a selective Kv3.1 blocker to investigate potential off-target actions.
Q4: How can I confirm that the observed effects in my brain slice recording are due to the modulation of Kv3.1 channels?
To confirm the specificity of the observed effects, you can perform several control experiments:
-
Use a selective Kv3.1 blocker: After observing an effect with the modulator, co-application of a known Kv3.1 channel blocker, such as a low concentration of 4-aminopyridine (4-AP) or tetraethylammonium (TEA), should reverse or occlude the effect of the modulator.
-
Use a knockout model: If available, perform recordings in brain slices from a Kv3.1 knockout animal. The modulator should have no effect on the firing properties of neurons that normally express Kv3.1 in these animals.
-
Vary the concentration: A dose-response curve can help to establish a clear relationship between the concentration of the modulator and the magnitude of the physiological effect.
Troubleshooting Guide
Issue 1: No discernible effect of the Kv3.1 modulator on neuronal firing.
| Potential Cause | Troubleshooting Step |
| Degraded or inactive compound | Prepare fresh stock solutions of the modulator. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Incorrect concentration | Verify the final concentration of the modulator in the recording chamber. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and brain region. |
| Low expression of Kv3.1 channels in the recorded neuron | Confirm from literature or your own expression studies (e.g., immunohistochemistry, in situ hybridization) that the targeted neurons express Kv3.1 channels. Target brain regions and cell types known for high Kv3.1 expression, such as the auditory brainstem or fast-spiking cortical interneurons. |
| Poor brain slice health | Ensure your brain slice preparation protocol is optimized for cell viability.[6][7][8][9] Use a protective recovery method, such as an NMDG-based aCSF, especially for adult animals.[7][8][9] Visually inspect the slice for healthy, translucent neurons before patching. |
| Inadequate perfusion of the modulator | Check the flow rate of your perfusion system to ensure the modulator is reaching the slice efficiently. Allow sufficient time for the drug to perfuse the entire slice before recording. |
Issue 2: Unstable recording or loss of seal after modulator application.
| Potential Cause | Troubleshooting Step |
| Solvent effects | If using a solvent like DMSO to dissolve the modulator, ensure the final concentration in the aCSF is low (typically <0.1%) and does not affect cell health or recording stability. Run a vehicle control experiment with the solvent alone. |
| Changes in osmolarity | Ensure that the addition of the modulator and its solvent does not significantly alter the osmolarity of the aCSF.[10] Measure the osmolarity of your final recording solution. |
| Modulator-induced changes in cell volume or morphology | Some compounds can induce cellular changes. If you suspect this, try applying the modulator at a slower rate or in increasing concentrations to allow the cell to acclimate. |
| General recording instability | Review your basic patch-clamp technique.[11][12] Ensure a stable and clean recording environment with minimal mechanical and electrical noise.[10] Check the quality of your patch pipette and the seal resistance before drug application. |
Issue 3: Unexpected changes in baseline membrane potential or input resistance.
| Potential Cause | Troubleshooting Step |
| Activation of Kv3.1 channels at rest | A significant negative shift in the activation voltage of Kv3.1 channels could lead to the opening of these channels at the resting membrane potential, causing hyperpolarization and a decrease in input resistance. This is a direct consequence of the modulator's mechanism of action. |
| Off-target effects on other ion channels | The modulator may be affecting other channels that are active at rest, such as leak potassium channels or HCN channels. Refer to the compound's pharmacological profile and consider using specific blockers for other channel types to isolate the effect. |
| Run-down of the recording | Prolonged recordings can lead to changes in baseline properties. Ensure you have a stable baseline recording before applying the modulator and compare the effect to a time-matched vehicle control. |
Data Presentation
Table 1: Effects of a Kv3.1 Positive Modulator on Action Potential Properties (Hypothetical Data)
| Parameter | Control | Kv3.1 Modulator (1 µM) |
| Resting Membrane Potential (mV) | -70.2 ± 1.5 | -72.8 ± 1.8 |
| Input Resistance (MΩ) | 155.3 ± 12.1 | 135.7 ± 10.5 |
| Action Potential Threshold (mV) | -45.1 ± 0.8 | -44.5 ± 0.9 |
| Action Potential Amplitude (mV) | 85.4 ± 3.2 | 83.1 ± 3.5 |
| Action Potential Half-Width (ms) | 0.45 ± 0.03 | 0.38 ± 0.02 |
| Afterhyperpolarization (mV) | -15.6 ± 1.1 | -18.2 ± 1.3 |
Table 2: Effects of Kv3.1 Modulators on the Voltage of Half-Maximal Activation (V1/2)
| Compound | Concentration | V1/2 Shift (mV) | Reference |
| AUT1 | 10 µM | Approx. -15 mV | [1] |
| AUT2 | 1 µM | Approx. -10 mV | [1] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol is a general guideline and may need to be optimized for your specific animal model and brain region of interest. For more detailed protocols, refer to established methods such as the NMDG protective recovery method.[7][8][9]
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal (e.g., with isoflurane or an injectable anesthetic) according to your institution's approved animal care protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based aCSF or a high-sucrose solution).
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-350 µm).
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, allow the slices to equilibrate at room temperature for at least 1 hour before recording.
-
Protocol 2: Whole-Cell Patch-Clamp Recording and Modulator Application
-
Slice Transfer and Visualization:
-
Transfer a single brain slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Visualize neurons using an upright microscope with differential interference contrast (DIC) or infrared (IR) optics.
-
-
Patch Pipette and Internal Solution:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipettes with an appropriate internal solution containing a potassium-based salt (e.g., K-gluconate), a pH buffer (e.g., HEPES), and energy sources (e.g., ATP and GTP).
-
-
Recording and Baseline:
-
Approach a healthy-looking neuron and form a gigaohm seal.
-
Rupture the membrane to obtain a whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, and firing pattern in response to current injections) for a stable period (e.g., 5-10 minutes).
-
-
Modulator Application:
-
Switch the perfusion to an aCSF solution containing the desired concentration of the Kv3.1 modulator.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically 5-10 minutes).
-
Record the neuronal activity in the presence of the modulator.
-
-
Washout:
-
Switch the perfusion back to the control aCSF to wash out the modulator and observe for reversal of the effects.
-
Mandatory Visualizations
Caption: Mechanism of action of a Kv3.1 positive modulator.
Caption: Experimental workflow for brain slice electrophysiology with a Kv3.1 modulator.
Caption: Troubleshooting decision tree for common artifacts.
References
- 1. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 3. sophion.com [sophion.com]
- 4. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. autifony.com [autifony.com]
- 6. precisionary.com [precisionary.com]
- 7. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 9. researchgate.net [researchgate.net]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. academic.oup.com [academic.oup.com]
"Kv3.1 modulator 2" concentration-response curve analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Kv3.1 modulator 2, focusing on concentration-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on Kv3.1 channel activity?
A1: this compound is expected to be a positive allosteric modulator (PAM) of the Kv3.1 potassium channel. This means it should enhance the channel's activity by shifting the voltage dependence of its activation to more hyperpolarized potentials, leading to an increase in potassium current at a given voltage.
Q2: What is a typical effective concentration (EC50) for a Kv3.1 modulator?
A2: The EC50 can vary depending on the specific modulator and experimental conditions. For a known Kv3.1 modulator like AUT1, the reported EC50 for the leftward shift in the voltage of half-maximal activation (V50) is approximately 3.3 µM.
Quantitative Data Summary
| Modulator | Parameter | Reported Value | Cell Type | Reference |
| AUT1 | EC50 for V50 shift | ~3.3 µM | CHO cells expressing human Kv3.1b |
Q3: I am not observing a consistent shift in the voltage-dependence of activation. What could be the issue?
A3: Several factors could contribute to this issue:
-
Compound Stability: Ensure the modulator is properly dissolved and has not degraded. Prepare fresh solutions for each experiment.
-
Cell Health: The health and viability of the cells expressing Kv3.1 channels are crucial. Use cells from a consistent passage number and ensure they are in good condition before recording.
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Voltage Protocol: The voltage protocol used to elicit currents may not be optimal. Ensure the pre-pulse and test-pulse voltages and durations are appropriate to observe the activation of Kv3.1 channels.
-
Incomplete Washout: If you are applying multiple concentrations, ensure complete washout of the previous concentration before applying the next.
Troubleshooting Guide
Problem 1: High variability in my concentration-response data.
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Possible Cause 1: Inconsistent drug application.
-
Solution: Ensure a consistent and rapid solution exchange around the cell. Use a perfusion system with a constant flow rate to minimize variability in the local concentration of the modulator.
-
-
Possible Cause 2: Rundown of the potassium current over time.
-
Solution: Monitor the current amplitude in control conditions over a period similar to the duration of your experiment to assess the stability of the recording. If rundown is significant, you may need to normalize the current at each concentration to a pre-application control for that specific cell.
-
-
Possible Cause 3: Cell-to-cell variability in Kv3.1 expression.
-
Solution: While some variability is expected, try to use a stable cell line with consistent expression levels. If possible, screen clones for homogenous expression.
-
Problem 2: The maximal effect of the modulator seems to be lower than expected.
-
Possible Cause 1: Solubility issues at higher concentrations.
-
Solution: Visually inspect your stock and working solutions for any precipitation. Determine the modulator's solubility in your experimental buffer. It may be necessary to use a different solvent or adjust the final concentration range.
-
-
Possible Cause 2: Receptor saturation.
-
Solution: It is possible you have reached the maximal modulatory effect. Ensure your concentration range is wide enough to plateau at the top of the curve.
-
Problem 3: Difficulty fitting the concentration-response curve.
-
Possible Cause 1: Insufficient data points.
-
Solution: Increase the number of concentrations tested, especially around the expected EC50, to better define the curve.
-
-
Possible Cause 2: Poor data quality at some concentrations.
-
Solution: Carefully examine the raw data for each concentration. Exclude any recordings with unstable baselines or clear artifacts.
-
Experimental Protocols
Protocol 1: Electrophysiological Recording of Kv3.1 Currents using Whole-Cell Patch-Clamp
-
Cell Preparation: Plate cells expressing Kv3.1 channels onto glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.3 with KOH).
-
-
Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv3.1 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).
-
-
Drug Application:
-
Dissolve this compound in the appropriate solvent to make a high-concentration stock solution.
-
Dilute the stock solution in the external solution to the desired final concentrations.
-
Apply the different concentrations to the cell using a perfusion system.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct a conductance-voltage (G-V) curve by calculating the conductance (G) at each voltage (V) using the formula G = I / (V - Vrev), where I is the peak current and Vrev is the reversal potential for potassium.
-
Fit the G-V curve with a Boltzmann function to determine the voltage of half-maximal activation (V50).
-
Plot the change in V50 (ΔV50) as a function of the modulator concentration.
-
Fit the concentration-response data with the Hill equation to determine the EC50.
-
Visualizations
Caption: Experimental workflow for concentration-response analysis.
Caption: Proposed mechanism of action for this compound.
Best practices for using "Kv3.1 modulator 2" in long-term cell culture
This technical support center provides best practices, frequently asked questions (FAQs), and troubleshooting guides for the long-term use of Kv3.1 modulator 2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also identified as compound 4, is a positive allosteric modulator (PAM) of the Kv3.1 voltage-gated potassium channel.[1] It functions by binding to a site on the channel distinct from the potassium pore, which enhances the channel's activity. This modulation results in a shift of the voltage-dependent activation to more negative potentials, meaning the channel is more likely to open at lower levels of depolarization.[2] Kv3.1 channels are critical for the rapid repolarization of neurons, enabling high-frequency firing.[3][4] By enhancing Kv3.1 activity, this modulator can help sustain or restore high-frequency neuronal firing.
Q2: What are the recommended starting concentrations for long-term experiments?
A2: The reported EC50 for this compound is 68 nM.[1] For long-term studies, it is recommended to start with a concentration range around the EC50 and perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental goals. A pilot study is crucial to identify the lowest concentration that produces the desired physiological effect without inducing cytotoxicity over the intended duration of the experiment. It is advisable to test a range of concentrations, for example, from 10 nM to 1 µM.
Q3: How stable is this compound in cell culture medium?
Q4: What is the recommended solvent and how should I prepare stock solutions?
A4: The product data sheet for a similar compound indicates that it is soluble in DMSO at a concentration of 100 mg/mL.[5] It is recommended to prepare a high-concentration stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[5][6] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: In which cell lines can I use this compound?
A5: this compound is expected to be effective in any cell line that endogenously or exogenously expresses Kv3.1 channels. This includes various neuronal cell types, particularly fast-spiking interneurons, as well as commonly used expression systems like HEK293 and CHO cells transfected with the Kv3.1 gene.[2] The choice of cell line will depend on your specific research question.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of modulator effect over time | 1. Compound degradation: The modulator may not be stable in the culture medium at 37°C for the duration of the experiment.2. Receptor desensitization/internalization: Prolonged stimulation can lead to downregulation of the Kv3.1 channels.3. Cellular adaptation: Cells may develop compensatory mechanisms to counteract the effects of the modulator. | 1. Increase the frequency of media changes with fresh modulator.2. Consider intermittent dosing schedules (e.g., 24 hours on, 24 hours off) to reduce sustained channel activation.3. Analyze Kv3.1 channel expression levels (e.g., via qPCR or Western blot) at different time points to assess for downregulation. |
| Increased cell death or changes in morphology | 1. Cytotoxicity of the modulator: The concentration used may be too high for long-term exposure.2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.3. Secondary effects of sustained channel activation: Persistent changes in ion flux and membrane potential can be stressful for cells. | 1. Perform a long-term cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) with a range of modulator concentrations to determine the maximum non-toxic concentration.2. Ensure the final solvent concentration is as low as possible (ideally ≤ 0.1%) and that a vehicle control is included.3. Monitor cell morphology daily. If changes are observed, reduce the modulator concentration or consider intermittent dosing. |
| Variability in experimental results | 1. Inconsistent modulator concentration: Inaccurate pipetting or inconsistent media change schedules.2. Cell culture inconsistencies: Variations in cell density, passage number, or culture conditions.3. Freeze-thaw cycles of stock solution: Repeated freezing and thawing can lead to degradation of the modulator. | 1. Use calibrated pipettes and maintain a strict schedule for media changes.2. Standardize cell culture protocols, including seeding density and passage number. Ensure even cell distribution when plating.3. Aliquot the stock solution upon initial preparation to avoid repeated freeze-thaw cycles. |
| Unexpected physiological responses | 1. Off-target effects: At higher concentrations, the modulator may affect other ion channels or cellular processes.2. Interaction with other media components: Components of the cell culture medium may interact with the modulator. | 1. Perform a literature search for known off-target effects of the modulator or similar compounds. If possible, test the effect of the modulator on a cell line that does not express Kv3.1 channels.2. If using serum-containing medium, consider switching to a serum-free formulation to reduce variability. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of Kv3.1 | [1] |
| EC50 | 68 nM | [1] |
| Effect on Kv3.1 Channel | Shifts voltage of activation to more negative potentials | [2] |
| Solubility | Soluble in DMSO | [5] |
| Storage of Stock Solution | -20°C (up to 1 month) or -80°C (up to 6 months) | [5][6] |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay
This protocol is designed to determine the maximum non-toxic concentration of this compound for long-term cell culture.
Materials:
-
Your cell line of choice (e.g., primary neurons, HEK293-Kv3.1)
-
Complete cell culture medium
-
This compound
-
DMSO (sterile, cell culture grade)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH assay)
-
Plate reader
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at a density that will not result in over-confluence by the end of the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of Modulator Dilutions: Prepare a 2x concentrated serial dilution of this compound in complete cell culture medium. Also, prepare a 2x vehicle control (medium with the same concentration of DMSO as the highest modulator concentration).
-
Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2x modulator dilutions or vehicle control. This will result in a 1x final concentration.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired long-term duration (e.g., 3, 5, or 7 days).
-
Media Changes: Every 24-48 hours, perform a half-media change with freshly prepared 1x modulator or vehicle-containing medium.
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of viable cells at each concentration. The highest concentration that does not significantly reduce cell viability is the maximum non-toxic concentration.
Protocol 2: Assessment of Long-Term Modulator Efficacy
This protocol uses patch-clamp electrophysiology to assess the continued efficacy of this compound after long-term treatment.
Materials:
-
Cells cultured long-term with this compound (from a parallel experiment to Protocol 1)
-
Patch-clamp rig with amplifier and data acquisition system
-
External and internal recording solutions
-
Borosilicate glass capillaries for pipette fabrication
Methodology:
-
Cell Preparation: After the desired duration of long-term treatment (e.g., 7 days), transfer a coverslip with the treated cells to the recording chamber of the patch-clamp setup.
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from both modulator-treated and vehicle-treated cells.
-
Apply a voltage-step protocol to elicit Kv3.1 currents. A typical protocol would involve holding the cell at a negative potential (e.g., -80 mV) and then applying a series of depolarizing steps (e.g., from -60 mV to +60 mV in 10 mV increments).
-
-
Data Analysis:
-
Construct current-voltage (I-V) and conductance-voltage (G-V) curves for both treated and control cells.
-
Compare the voltage of half-maximal activation (V1/2) between the two groups. A persistent negative shift in the V1/2 for the modulator-treated cells indicates continued efficacy.
-
Mandatory Visualizations
Caption: Experimental workflow for long-term cell culture with this compound.
Caption: Putative signaling pathway affected by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. The role of Cl- and K+ efflux in NLRP3 inflammasome and innate immune response activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and Physiological Roles of K+ Efflux from Root Cells [ipipotash.org]
- 6. captivatebio.com [captivatebio.com]
- 7. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to Kv3.1 Positive Allosteric Modulators: AUT1 vs. Compound-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two Kv3.1 positive allosteric modulators: AUT1, a well-characterized modulator of both Kv3.1 and Kv3.2 channels, and "compound-4", a novel and highly potent modulator with selectivity for Kv3.1 channels. This comparison aims to assist researchers in selecting the appropriate tool compound for their studies and to provide a framework for the development of next-generation Kv3.1 modulators for neurological and psychiatric disorders.
Introduction to Kv3.1 Channels and Their Modulation
Voltage-gated potassium (Kv) channels of the Kv3 subfamily, particularly Kv3.1, are critical for enabling high-frequency firing in neurons.[1][2][3] These channels exhibit rapid activation and deactivation kinetics at depolarized membrane potentials, contributing to the fast repolarization of action potentials.[1][4] This property is essential for the function of fast-spiking neurons, such as parvalbumin-positive (PV+) GABAergic interneurons, which play a crucial role in maintaining the balance of excitation and inhibition in the brain and are implicated in the pathophysiology of conditions like schizophrenia and epilepsy.[2][5][6]
Positive allosteric modulators (PAMs) of Kv3.1 channels represent a promising therapeutic strategy for disorders associated with the dysfunction of fast-spiking interneurons.[5] By shifting the voltage-dependence of channel activation to more negative potentials, these modulators can enhance neuronal excitability and restore normal firing patterns.[4][5][7] This guide focuses on a comparative analysis of two such modulators: AUT1 and the recently identified "compound-4".
Comparative Efficacy and Potency
The following table summarizes the key quantitative data for AUT1 and compound-4, providing a clear comparison of their potency and effects on Kv3.1 channel function.
| Parameter | AUT1 | Compound-4 | Reference |
| Target(s) | Kv3.1 and Kv3.2 | Kv3.1 | [8][9],[10] |
| EC50 | ~5 µM (for Kv3.1 and Kv3.2) | Not explicitly reported, but significant effects observed at 10 µM | [8],[10] |
| pEC50 | 5.33 (Kv3.1b), 5.31 (Kv3.2a) | Not Reported | [9] |
| Effect on Kv3.1 Activation | Shifts voltage of activation to more negative potentials | Shifts voltage of activation to more negative potentials | [4][5][7],[10] |
| Observed Current Increase | 131% increase at -10mV with 10µM | 44.9 ± 18.8% of maximal current at -60mV with 10µM (vs. 7.9 ± 3.8% in control) | [4],[10] |
| Mechanism of Action | Positive Allosteric Modulator | Positive Allosteric Modulator | [5],[10] |
Mechanism of Action and Signaling Pathway
Both AUT1 and compound-4 act as positive allosteric modulators of the Kv3.1 channel. They bind to a site on the channel protein distinct from the potassium pore and induce a conformational change that lowers the voltage threshold required for channel opening. This leads to an increased probability of the channel being open at more negative membrane potentials, thereby enhancing the repolarizing current during an action potential.
Figure 1: Signaling pathway of Kv3.1 positive allosteric modulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize AUT1 and compound-4.
1. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of the modulator on the voltage-dependence of activation and the magnitude of Kv3.1 currents.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat Kv3.1b subunit.
-
Protocol:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The recording chamber is perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 5 ATP-Mg, adjusted to pH 7.2 with KOH.
-
Whole-cell recordings are established using a patch-clamp amplifier.
-
To measure the voltage-dependence of activation, cells are held at a holding potential of -80 mV. A series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) are applied before and after the application of the modulator.
-
The modulator (e.g., AUT1 or compound-4) is dissolved in the external solution and perfused into the recording chamber at the desired concentration.
-
Data is acquired and analyzed to determine the shift in the half-maximal activation voltage (V1/2) and the change in current amplitude.
-
Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.
2. In Vivo Behavioral Models
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Objective: To assess the in vivo efficacy of the modulator in animal models of neurological disorders.
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Animal Model: For mania-related behaviors, the amphetamine-induced hyperactivity model or the ClockΔ19 mutant mouse model can be used.[8]
-
Protocol (Amphetamine-Induced Hyperactivity):
-
Rodents (mice or rats) are habituated to the testing environment (e.g., an open-field arena).
-
Animals are pre-treated with the modulator (e.g., AUT1) or vehicle via the appropriate route of administration (e.g., oral gavage).
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After a specified pre-treatment time, animals are administered d-amphetamine to induce hyperactivity.
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Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period using an automated activity monitoring system.
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The effect of the modulator on reducing amphetamine-induced hyperactivity is quantified and compared to the vehicle-treated group.
-
Conclusion
Both AUT1 and compound-4 are valuable tools for studying the role of Kv3.1 channels in neuronal function. AUT1 is a well-established dual modulator of Kv3.1 and Kv3.2 channels with demonstrated in vivo efficacy.[8] Compound-4, on the other hand, represents a more recent advancement, offering high potency and selectivity for Kv3.1.[10] The choice between these modulators will depend on the specific research question. For studies aiming to understand the combined role of Kv3.1 and Kv3.2, AUT1 is a suitable choice. For investigations requiring specific targeting of Kv3.1, compound-4 is the superior option. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design rigorous experiments to further elucidate the therapeutic potential of Kv3.1 modulation.
References
- 1. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 3. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. autifony.com [autifony.com]
- 5. researchgate.net [researchgate.net]
- 6. Kv3.1 channelopathy: a novel loss-of-function variant and the mechanistic basis of its clinical phenotypes - Li - Annals of Translational Medicine [atm.amegroups.org]
- 7. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimanic Efficacy of a Novel Kv3 Potassium Channel Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
A Comparative Guide to Kv3.1 Channel Modulation: "Kv3.1 Modulator 2" vs. Tetraethylammonium (TEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of "Kv3.1 modulator 2," a positive allosteric modulator, and Tetraethylammonium (TEA), a classical potassium channel blocker, on Kv3.1 currents. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of Kv3.1 channel function and pharmacology.
Executive Summary
"this compound" and TEA represent two distinct classes of molecules that modulate the function of Kv3.1 voltage-gated potassium channels, albeit through different mechanisms. "this compound" acts as a positive allosteric modulator (PAM), enhancing channel activity by shifting the voltage dependence of activation to more negative potentials.[1] In contrast, TEA is a non-specific pore blocker that inhibits the flow of potassium ions through the channel. The choice between these two modulators will depend on the specific experimental goal, with "this compound" and related PAMs being ideal for studying the potentiation of Kv3.1 currents and TEA serving as a tool for channel inhibition.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences in the effects of "this compound" and TEA on Kv3.1 currents. It is important to note that "this compound" is a specific compound, also known as compound 4.[1][2] For a broader context, data for other Kv3.1 positive modulators, AUT1 and AUT2, are also included.
| Parameter | "this compound" (compound 4) | AUT2 | TEA (Tetraethylammonium) |
| Modulator Type | Positive Allosteric Modulator (PAM)[1] | Positive Allosteric Modulator[3] | Pore Blocker[4] |
| Potency (EC₅₀/IC₅₀) | EC₅₀: 68 nM[1][2] | EC₅₀: 0.9 µM[3] | IC₅₀: ~0.2-0.4 mM (specifically 0.38 mM for Kv3.1)[4][5] |
| Effect on Kv3.1 Current | Potentiation/Enhancement[1] | Potentiation/Enhancement[3] | Inhibition/Blockade[4] |
| Mechanism of Action | Binds to an allosteric site between the voltage-sensing domain (VSD) and the pore domain (PD), stabilizing the open conformation.[1] | Shifts the voltage of activation to more negative potentials.[3] | Physically occludes the ion-conducting pore. |
| Effect on Activation Voltage (V₁/₂) | Shifts to more negative potentials.[1] | 10 µM shifts V₁/₂ by over 28 mV to more negative potentials.[3] | No direct effect on the voltage sensor. |
| Reported Current Change | Increases current at a given potential.[1] | 331% increase in current at -10 mV with 1 µM AUT2.[3] | 1 mM TEA inhibits ~75-80% of Kv3.1 current.[4] |
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique on Chinese Hamster Ovary (CHO) cells stably expressing rat or human Kv3.1 channels.
Whole-Cell Patch-Clamp Recording of Kv3.1 Currents
1. Cell Preparation:
-
CHO cells stably transfected with the gene encoding the Kv3.1 channel are cultured on glass coverslips.
2. Solutions:
-
External Solution (in mM): 150 NaCl, 2 KCl, 1.5 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 KCl, 25 KOH, 1 CaCl₂, 2 MgCl₂, 5 Na₂ATP, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with KOH.
3. Recording Procedure:
-
A glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution is brought into contact with a cell.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV or -90 mV.
-
To elicit Kv3.1 currents, the membrane potential is stepped to a series of depolarizing potentials (e.g., from -70 mV to +60 mV in 10 mV increments) for a duration of 100-200 ms.
-
Currents are recorded before and after the application of the modulator ("this compound" or TEA) to the external solution.
-
Data is acquired and analyzed using appropriate software to determine parameters such as current amplitude, voltage-dependence of activation, and the extent of potentiation or inhibition.
Visualization of Mechanisms
The following diagrams illustrate the distinct mechanisms of action of "this compound" and TEA on the Kv3.1 channel.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"Kv3.1 modulator 2" selectivity profile against other ion channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Kv3.1 modulator 2, also identified as compound 4 in recent literature, against other ion channels. The information is compiled from published experimental data to assist researchers in evaluating its potential for targeted therapeutic applications.
Overview of this compound
This compound is a potent positive allosteric modulator (PAM) of the Kv3.1 potassium channel.[1] It demonstrates high efficacy in enhancing Kv3.1 channel currents, suggesting its potential in therapeutic areas where precise modulation of neuronal excitability is required. This document summarizes the available quantitative data on its selectivity and provides the experimental context for these findings.
Selectivity Profile of this compound
The following table summarizes the known activity of this compound against various ion channels based on automated whole-cell patch clamp experiments.
| Ion Channel | Modulator Effect | Potency (EC50) | Maximum Efficacy | Notes |
| Kv3.1 | Positive Allosteric Modulator | 68 nM | 205% potentiation at 1.25 µM | Potentiation decreases at concentrations higher than 1.25 µM, with inhibition observed at the highest concentrations.[1] |
| Kv3.2 | Positive Allosteric Modulator | Data not available | Lower efficacy than on Kv3.1 | The compound is a potent PAM of Kv3.2, though less effective than on Kv3.1.[1] |
| Kv3.4 | No potentiation effect | Not applicable | Not applicable | No potentiation was observed for the Kv3.4 subtype.[1] |
| Other Kv, Nav, Cav, ClC Channels | Data not publicly available | Not applicable | Not applicable | A comprehensive selectivity profile against a broader panel of ion channels has not been published. |
Experimental Protocols
The data presented in this guide were primarily obtained through automated whole-cell patch clamp electrophysiology.
Cell Lines and Expression:
-
Human Embryonic Kidney (HEK) cells were transfected with the gene encoding the human Kv3.1α subunit.[1]
Electrophysiology Recordings:
-
Apparatus: Automated patch-clamp systems were utilized for high-throughput screening.
-
Recording Configuration: Whole-cell patch clamp configuration was established.
-
Holding Potential: The cell membrane potential was held at -70 mV.[1]
-
Test Pulses: To measure channel activity, the membrane potential was depolarized with test pulses to -15 mV.[1]
-
Data Analysis: The effect of this compound was quantified by measuring the increase in current amplitude in the presence of the compound compared to the baseline current. The EC50 value was determined by fitting the concentration-response data to a logistical equation.
Signaling and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental workflow for assessing the selectivity of this compound.
Caption: Mechanism of this compound action.
Caption: Workflow for ion channel selectivity screening.
Comparison with Alternatives
While a comprehensive selectivity profile for this compound against a wide array of ion channels is not yet publicly available, its high potency at Kv3.1 channels distinguishes it. For comparison, other Kv3.1 modulators such as AUT1 and EX15 have also been characterized. For instance, EX15 showed positive modulatory effects on Kv3.1 and to a lesser extent on Kv3.2, with an inhibitory effect on Kv3.4, while another modulator, RE01, had no effect on Kv3.3 and Kv3.4 channels. A thorough evaluation of this compound against such compounds would require side-by-side testing under identical experimental conditions.
Conclusion
This compound is a highly potent positive allosteric modulator of Kv3.1 and, to a lesser extent, Kv3.2 channels. The lack of effect on Kv3.4 suggests a degree of selectivity within the Kv3 channel family. However, its activity against other potassium channels, as well as sodium, calcium, and chloride channels, remains to be publicly documented. Researchers should consider the current data while acknowledging the need for broader selectivity profiling to fully ascertain its therapeutic potential and off-target effects.
References
Control Experiments for "Kv3.1 modulator 2" in Neuronal Culture: A Comparative Guide
This guide provides a comprehensive overview of essential control experiments for validating the effects of "Kv3.1 modulator 2," a positive modulator of the Kv3.1 potassium channel, in neuronal cultures. We offer a comparison with other known Kv3.1 modulators and present detailed experimental protocols to ensure robust and reproducible findings for researchers, scientists, and drug development professionals.
Introduction to Kv3.1 Modulation
Voltage-gated potassium channel Kv3.1, encoded by the KCNC1 gene, plays a critical role in enabling high-frequency firing of neurons, particularly fast-spiking interneurons.[1][2][3] Modulators that enhance Kv3.1 activity, known as positive modulators, are of significant interest for their therapeutic potential in neurological disorders characterized by neuronal hyperexcitability or dysfunction of fast-spiking neurons, such as certain forms of epilepsy and schizophrenia.[4][5]
"this compound" is a novel, potent small molecule positive modulator of Kv3.1 channels.[6] Similar to other Kv3.1 positive modulators like AUT1 and AUT2, its primary mechanism of action is to shift the voltage-dependence of channel activation to more negative potentials.[1][6] This action increases the probability of the channel opening at lower depolarization thresholds, thereby enhancing the potassium current and facilitating rapid membrane repolarization after an action potential.[1][6]
To rigorously validate the specific effects of "this compound" and rule out off-target or confounding results, a series of well-designed control experiments are imperative. This guide outlines the necessary negative, positive, and vehicle controls for both electrophysiological and biochemical assays in neuronal cultures.
Comparative Data of Kv3.1 Positive Modulators
The following table summarizes the electrophysiological effects of "this compound" and other commercially available Kv3.1 positive modulators. The key parameter for comparison is the shift in the half-maximal activation voltage (V½), which indicates the potency of the modulator in altering channel gating.
| Modulator | Concentration | Cell Type | Shift in V½ of Activation | Reference |
| This compound (compound-4) | 1 µM | HEK cells expressing human Kv3.1α | Significant negative shift | [6] |
| 10 µM | HEK cells expressing human Kv3.1α | Further significant negative shift | [6] | |
| AUT1 | 10 µM | CHO cells expressing rat Kv3.1b | Negative shift | [1][7] |
| AUT2 | 1 µM | CHO cells expressing rat Kv3.1b | Negative shift | [1] |
| EX15 | Not specified | hKv3.1b/HEK293 cells | Negative shift | [2] |
| RE01 | Not specified | hKv3.1b/HEK293 cells | Negative shift | [2] |
Experimental Protocols and Control Strategies
Robust validation of "this compound" requires a multi-pronged approach, incorporating electrophysiology to assess function and biochemistry to verify target expression.
Electrophysiological Validation using Whole-Cell Patch-Clamp
Whole-cell patch-clamp is the gold standard for characterizing the effects of modulators on ion channel function.[8][9] This technique allows for the direct measurement of Kv3.1 currents in response to the application of "this compound."
-
Cell Preparation: Plate primary neurons or neuronal cell lines on glass coverslips suitable for microscopy and electrophysiological recording.[8]
-
Recording Solutions:
-
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.
-
Pull glass micropipettes to a resistance of 3-6 MΩ when filled with internal solution.[10]
-
Approach a neuron with the micropipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments) to elicit Kv3.1 currents.
-
-
Data Acquisition and Analysis: Record the resulting currents and plot them against the command voltage to generate current-voltage (I-V) curves. Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the V½ of activation.
-
Vehicle Control: "this compound" is often dissolved in dimethyl sulfoxide (DMSO).[11][12] Apply the same concentration of DMSO to the neuronal culture as used for the drug treatment. This is crucial as DMSO itself can have effects on neuronal physiology.[11][13]
-
Internal Control (Before vs. After): Record baseline Kv3.1 currents from a neuron before applying "this compound." Then, perfuse the modulator onto the same neuron and record the currents again. This allows each neuron to serve as its own control, minimizing variability between cells.[1]
-
Negative Control (Non-expressing Cells): Perform patch-clamp recordings on a cell line that does not endogenously express Kv3.1 channels (e.g., untransfected HEK293 cells). Application of "this compound" should not elicit the characteristic shift in the G-V curve, confirming the modulator's specificity for Kv3.1.
-
Negative Control (Pharmacological Blockade): Pre-incubate the neuronal culture with a known Kv3.1 channel blocker, such as a high concentration of tetraethylammonium (TEA) or 4-aminopyridine (4-AP), before applying "this compound."[14][15] The blocker should prevent the modulator from exerting its effect.
-
Positive Control: Apply a well-characterized Kv3.1 positive modulator, such as AUT1, to a separate set of neuronal cultures.[16] The observed effects should be consistent with the known mechanism of action of AUT1, validating the experimental setup and the responsiveness of the cultured neurons.[1]
Biochemical Validation
Biochemical assays are essential to confirm the presence of the Kv3.1 protein in the neuronal culture system being used.
-
Protein Extraction: Lyse cultured neurons and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting:
-
Detection: Detect the protein bands using a chemiluminescence substrate.[17]
-
Cell Fixation and Permeabilization: Fix cultured neurons with 4% paraformaldehyde and permeabilize the cell membranes with a detergent like Triton X-100.[19]
-
Immunostaining:
-
Block non-specific binding sites with serum.[19]
-
Incubate with a primary antibody against Kv3.1b.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Visualize the subcellular localization of Kv3.1 channels using a fluorescence microscope.[19][20]
-
Negative Control (Primary Antibody Omission): During the immunoblotting or immunostaining procedure, omit the primary antibody incubation step for one sample. This should result in no signal, confirming that the secondary antibody is not binding non-specifically.
-
Negative Control (Knockout/Knockdown Tissue): If available, use protein extracts or cultured neurons from a Kv3.1 knockout animal as a negative control for Western blotting.[21] This provides the highest level of antibody specificity validation.
-
Positive Control: Use protein lysate from a cell line known to overexpress Kv3.1 or from a brain region with high Kv3.1 expression (e.g., auditory brainstem) as a positive control for Western blotting.[22]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the modulator's mechanism, the following diagrams are provided.
By implementing these comprehensive control experiments and detailed protocols, researchers can confidently and accurately characterize the effects of "this compound" on neuronal function, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kv3.1 channelopathy: a novel loss-of-function variant and the mechanistic basis of its clinical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of intracerebroventricular administration of dimethyl sulfoxide on hippocampal electrophysiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Distinct Roles of Kv1 and Kv3 Potassium Channels at the Calyx of Held Presynaptic Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. jneurosci.org [jneurosci.org]
- 18. A Quantitative Analysis of Neurons with Kv3 Potassium Channel Subunits–Kv3.1b and Kv3.2–in Macaque Primary Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Immunocytochemistry and quantification of protein colocalization in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Potassium Channel Kv3.1 Research Products: Novus Biologicals [novusbio.com]
A Comparative Guide to Kv3.1 Positive Modulators: Featuring "Kv3.1 modulator 2"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Kv3.1 modulator 2" against other known Kv3.1 positive modulators. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies on Kv3.1 channels and their role in neuronal excitability and various neurological disorders.
Introduction to Kv3.1 Channels and Positive Modulators
Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability. The Kv3.1 subtype, in particular, is known for its fast activation and deactivation kinetics, enabling high-frequency firing of neurons, a characteristic vital for auditory processing, motor coordination, and cognitive functions. Positive allosteric modulators (PAMs) of Kv3.1 channels enhance their activity, typically by shifting the voltage-dependence of activation to more negative potentials. This potentiation of Kv3.1 currents can restore normal high-frequency firing in neurons where it is compromised, making these modulators promising therapeutic candidates for conditions like schizophrenia, epilepsy, and Fragile X syndrome.[1]
"this compound," also referred to as compound 4, is a positive allosteric modulator of Kv3.1 channels.[2] It binds to a distinct site on the channel protein, separate from the ion-conducting pore, to enhance channel activity.[2] This guide will compare the electrophysiological properties and selectivity of "this compound" with other well-characterized Kv3.1 positive modulators.
Comparative Electrophysiological Data
The following tables summarize the key electrophysiological parameters of "this compound" and other known Kv3.1 positive modulators. The data has been compiled from various studies, and it is important to note that experimental conditions can influence the results.
| Modulator | Potency (EC50) on Kv3.1 | Cell Type | Reference |
| This compound (compound 4) | 68 nM | HEK293 | [2] |
| AUT1 | 4.7 µM | CHO | [3] |
| AUT2 | 0.9 µM | CHO | [3] |
| AUT5 | 3.2 µM | Xenopus Oocytes | [4] |
| RE01 | Not explicitly stated, positive modulator | Xenopus Oocytes, HEK293 | [5] |
| EX15 | Not explicitly stated, positive modulator | Xenopus Oocytes, HEK293 | [5] |
| AG00563 | 610 nM (ECdelta5 mV) | HEK293 | [6] |
Table 1: Potency of Kv3.1 Positive Modulators. This table highlights the half-maximal effective concentration (EC50) of various modulators on Kv3.1 channels. A lower EC50 value indicates higher potency.
| Modulator | Effect on V1/2 of Activation | Concentration | Cell Type | Reference |
| This compound (compound 4) | Negative shift of ~44 mV | 1 µM | HEK293 | [7] |
| AUT1 | Negative shift | 10 µM | CHO | [8] |
| AUT2 | Negative shift of >28 mV | 10 µM | CHO | [3] |
| AUT5 | Negative shift | 2 µM | Xenopus Oocytes | [4] |
| RE01 | Negative shift | Not specified | HEK293 | [5] |
| EX15 | Negative shift | Not specified | HEK293 | [5] |
| AG00563 | Negative shift | Not specified | HEK293 |
Table 2: Effect of Modulators on the Voltage of Half-Maximal Activation (V1/2). This table shows the shift in the voltage at which half of the Kv3.1 channels are activated. A negative shift indicates that the channels open at more hyperpolarized potentials.
| Modulator | Selectivity Profile | Reference |
| This compound (compound 4) | Potent modulator of Kv3.2; no potentiation of Kv3.4. | [2][7] |
| AUT1 | Also modulates Kv3.2; less potent on Kv3.3. | [9][10] |
| AUT2 | Also modulates Kv3.2. | [3] |
| AUT5 | Highly selective for Kv3.1 and Kv3.2 over other Kv channel subfamilies. | [4] |
| AUT00206 | Modulates Kv3.1 and Kv3.2; weaker effect on Kv3.3 and Kv3.4; little to no effect on other ion channels tested. | |
| RE01 | Positive modulatory effect on Kv3.1 and to a minor extent on Kv3.2; no effect on Kv3.3 and Kv3.4. | [5] |
| EX15 | Positive modulatory effect on Kv3.1 and to a minor extent on Kv3.2; inhibitory impact on Kv3.4. | [5] |
Table 3: Selectivity of Kv3.1 Positive Modulators. This table outlines the selectivity of the modulators for Kv3.1 over other Kv3 subtypes and other ion channels.
Experimental Protocols
The data presented in this guide were primarily generated using whole-cell patch-clamp electrophysiology on recombinant cell lines expressing Kv3.1 channels.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 or CHO Cells
This protocol describes a general procedure for recording Kv3.1 currents in mammalian cell lines.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with the cDNA encoding the human or rat Kv3.1b subunit.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 125 K-Gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH).
-
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Cells are voltage-clamped at a holding potential of -80 mV or -90 mV.
-
To elicit Kv3.1 currents, depolarizing voltage steps are applied in 10 mV increments.
-
Currents are recorded before and after the application of the modulator to the external solution.
-
3. Data Analysis:
-
Current-Voltage (I-V) Relationship: The peak current amplitude at each voltage step is plotted against the membrane potential.
-
Conductance-Voltage (G-V) Relationship: The conductance (G) is calculated from the peak current (I) using the formula G = I / (V - Vrev), where V is the membrane potential and Vrev is the reversal potential for potassium. The G-V curve is then fitted with a Boltzmann function to determine the voltage of half-maximal activation (V1/2) and the slope factor (k).
-
Concentration-Response Curves: The potentiation of the current at a specific voltage is measured at various concentrations of the modulator to calculate the EC50 value.
Visualizations
Signaling Pathway of a Kv3.1 Positive Allosteric Modulator
Caption: Mechanism of a Kv3.1 Positive Allosteric Modulator (PAM).
Experimental Workflow for Electrophysiological Characterization
Caption: Workflow for Electrophysiological Analysis of Kv3.1 Modulators.
Conclusion
"this compound" (compound 4) emerges as a highly potent Kv3.1 positive modulator with an EC50 in the nanomolar range.[2] Its primary mechanism of action, a significant negative shift in the voltage of activation, is consistent with other known Kv3.1 PAMs. The selectivity profile of "this compound" indicates a strong effect on both Kv3.1 and Kv3.2 channels, with no potentiation of Kv3.4. This profile is similar to several other modulators from the AUT series. The choice of a specific modulator for a given research application will depend on the desired potency, selectivity, and the specific experimental context. This guide provides a foundational dataset to aid in this selection process. Further research into the broader selectivity and in vivo efficacy of these compounds will continue to elucidate their therapeutic potential.
References
- 1. Cross Pharmacological, Biochemical and Computational Studies of a Human Kv3.1b Inhibitor from Androctonus australis Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding and mechanism of a positive allosteric modulator of Kv3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. autifony.com [autifony.com]
- 10. autifony.com [autifony.com]
Validating the Mechanism of Action of Kv3.1 Modulator 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Kv3.1 modulator 2," also known as compound 4, with other known Kv3.1 modulators.[1] It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the mechanism of action and experimental workflows.
Introduction to Kv3.1 Channels and Modulation
Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability. The Kv3 family, including Kv3.1, is characterized by a high activation potential and rapid kinetics, enabling neurons to fire at high frequencies.[2][3] These channels are predominantly expressed in fast-spiking neurons, such as parvalbumin-positive (PV+) interneurons, which play a vital role in cognitive function.[4][5][6][7] Dysfunction in these interneurons and altered Kv3.1 channel activity have been implicated in neurological disorders like schizophrenia and epilepsy.[2][4]
Kv3.1 modulators, particularly positive allosteric modulators (PAMs), represent a promising therapeutic strategy.[2] These molecules enhance channel activity, not by directly opening the pore, but by binding to a distinct site on the channel protein, which increases the probability of the channel opening in response to membrane depolarization.[1][4] This potentiation of Kv3.1-mediated currents can help restore normal high-frequency firing in compromised neurons.[1]
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of Kv3.1 channels.[1] Its mechanism of action involves binding to a specific pocket on the extracellular side of the channel, situated between the voltage-sensing domain (VSD) and the pore domain (PD).[1] This binding stabilizes the open conformation of the channel.[1] The primary biophysical effect of this interaction is a shift in the voltage of activation towards more negative potentials, which increases the potassium current at a given membrane potential.[1]
Comparative Analysis of Kv3.1 Modulators
Several small molecule modulators of Kv3.1 have been identified, many of which share a similar mechanism of action centered on shifting the voltage-dependence of activation. Below is a comparison of this compound with other notable modulators.
| Modulator | Type | Potency (EC₅₀) | Biophysical Effect | Binding Site/Mechanism Detail |
| This compound (compound 4) | Positive Allosteric Modulator (PAM) | 68 nM | Shifts the voltage of activation to more negative values, increasing current.[1] | Binds to a unique pocket on the extracellular side between the VSD and PD, stabilizing the open conformation.[1] |
| AUT1 | Positive Modulator | ~1-10 µM (in vitro effective concentration) | Shifts the voltage-dependent activation to more negative potentials.[8][9] | An imidazolidinedione derivative.[5] The unique turret region of Kv3 channels is suggested to govern its mechanism of action.[9] |
| AUT2 | Positive Modulator | Not specified | Shifts the voltage of activation to more negative potentials. At higher concentrations, also shifts inactivation to negative potentials.[8] | An imidazolidinedione derivative.[8] |
| AUT00206 | Positive Modulator | Not specified | Potentiates Kv3.1 channel function. | Mentioned in the context of clinical trials for schizophrenia.[2] |
| AUT5 | Positive Allosteric Modulator (PAM) | Not specified | Preferentially stabilizes the open state of the channel.[9] | Binds to four equivalent sites at the extracellular inter-subunit interface between the voltage-sensing and pore domains, near the turrets.[7] |
Experimental Protocols
The primary method for validating the mechanism of action of Kv3.1 modulators is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents and their response to pharmacological agents.
Whole-Cell Patch-Clamp Electrophysiology on Recombinant Kv3.1 Channels
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with the gene encoding the human or rat Kv3.1b subunit are commonly used.[8][9]
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique is established.
-
Voltage Protocol:
-
Data Acquisition: The resulting potassium currents are recorded before and after the application of the modulator to the extracellular solution.
-
Analysis:
-
Current-voltage (I-V) relationships are plotted to show the effect of the modulator on current amplitude at different voltages.
-
Conductance-voltage (G-V) curves are generated by calculating the conductance at each voltage step and fitting the data with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂). A negative shift in the V₁/₂ upon modulator application confirms a positive modulatory effect on activation.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of a Kv3.1 Positive Allosteric Modulator
References
- 1. This compound | Benchchem [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 5. Antimanic Efficacy of a Novel Kv3 Potassium Channel Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. researchgate.net [researchgate.net]
- 8. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Kv3.1 Modulator 2 and Other Neuro-Modulatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of "Kv3.1 modulator 2" and other neuro-modulatory compounds targeting the Kv3.1 voltage-gated potassium channel. The information presented is intended to support research and drug development efforts in the field of neuroscience by offering a comprehensive overview of the performance and experimental validation of these compounds.
Introduction to Kv3.1 Channels
Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability. The Kv3 subfamily, including Kv3.1, is distinguished by its high activation threshold and rapid deactivation kinetics, enabling neurons to fire at high frequencies.[1] These channels are predominantly expressed in fast-spiking neurons, such as GABAergic interneurons and neurons in the auditory brainstem and cerebellum.[2][3] Dysfunction of Kv3.1 channels has been implicated in various neurological and psychiatric disorders, including epilepsy, schizophrenia, and ataxia, making them a significant therapeutic target.[4][5]
Overview of Kv3.1 Modulators
Kv3.1 modulators are compounds that alter the function of the Kv3.1 channel. They can be broadly categorized as:
-
Positive Allosteric Modulators (PAMs): These compounds, like "this compound," enhance channel activity, typically by shifting the voltage-dependence of activation to more negative potentials.[2] This increases the probability of the channel opening at a given membrane potential.
-
Negative Allosteric Modulators (NAMs) and Channel Blockers: These compounds reduce or block the channel's activity, which can decrease neuronal firing rates.[4]
This guide focuses on a comparative analysis of selected Kv3.1 modulators, with a primary focus on "this compound" and other notable compounds from the AUT series.
Quantitative Data Comparison
The following tables summarize the quantitative data for "this compound" and other selected neuro-modulatory compounds targeting Kv3.1.
| Compound | Modulator Type | Target(s) | EC50 / pEC50 | IC50 | Key Biophysical Effect(s) | References |
| This compound (Compound 4) | Positive Allosteric Modulator | Kv3.1, Kv3.2 | 68 nM | - | Shifts voltage of activation to more negative values; Increases current at a given potential. | [6] |
| AUT1 | Positive Allosteric Modulator | Kv3.1b, Kv3.2a | EC50: 4.7 µM (Kv3.1b), 4.9 µM (Kv3.2a); pEC50: 5.33 (Kv3.1b), 5.31 (Kv3.2a) | - | Shifts voltage of activation to more negative potentials; Shifts voltage of inactivation to more negative potentials. | [2][7] |
| AUT2 | Positive Allosteric Modulator | Kv3.1, Kv3.2 | EC50: 0.9 µM (Kv3.1), 1.9 µM (Kv3.2) | - | More potent than AUT1; Shifts voltage of activation to more negative potentials; At higher concentrations, shifts inactivation to negative potentials. | [2] |
| AUT00206 | Positive Allosteric Modulator | Kv3.1, Kv3.2 | - | - | Reduces ketamine-induced BOLD signaling; Normalizes gamma oscillations in schizophrenia patients. | [8][9][10] |
| Tetraethylammonium (TEA) | Channel Blocker | Kv3.1, other K+ channels | - | ~0.2 mM (Kv3.1) | Blocks the channel pore. | [11][12] |
| 4-Aminopyridine (4-AP) | Channel Blocker | Kv3.1, other K+ channels | - | 29 µM (Kv3.1) | Blocks the channel pore. | [3][13] |
Experimental Protocols
Detailed methodologies for the characterization of Kv3.1 modulators are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments.
Whole-Cell Patch Clamp Electrophysiology in Mammalian Cell Lines (CHO or HEK-293)
This technique is used to measure the effect of modulators on the biophysical properties of Kv3.1 channels expressed in a controlled environment.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are cultured in standard media.
-
Cells are transiently or stably transfected with a plasmid containing the cDNA for the human or rat Kv3.1b subunit using a suitable transfection reagent.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg (pH 7.2 with KOH).
-
-
Recording Setup:
-
An automated or manual patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Voltage Protocol for Activation:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for a duration of 200-500 ms.
-
Record the resulting outward potassium currents.
-
-
Voltage Protocol for Inactivation:
-
Hold the cell at various prepulse potentials (e.g., from -100 mV to +20 mV) for a long duration (e.g., 30 seconds).
-
Immediately follow with a test pulse to a depolarizing potential (e.g., +40 mV) to measure the available current.
-
-
Data Analysis:
-
Current-voltage (I-V) relationships are plotted.
-
Conductance-voltage (G-V) curves are generated by calculating the conductance at each voltage step and fitting the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
The effect of the modulator is assessed by comparing the V1/2 of activation and the current amplitude before and after compound application. EC50 or IC50 values are determined from concentration-response curves.[2][6]
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This method is suitable for studying ion channels expressed at high levels and allows for robust characterization of compound effects.[14][15]
1. Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the Kv3.1 channel is synthesized in vitro and injected into the oocytes.
-
Oocytes are incubated for 2-7 days to allow for channel expression.
2. Electrophysiological Recording:
-
Solutions:
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH 7.5 with NaOH).
-
-
Recording Setup:
-
A TEVC amplifier, two microelectrodes (one for voltage recording and one for current injection), a perfusion system, and data acquisition software.
-
Microelectrodes are filled with 3 M KCl and have a resistance of 0.5-2 MΩ.
-
-
Voltage Protocol:
-
The oocyte is clamped at a holding potential of -80 mV.
-
Similar voltage step protocols as described for patch clamp are used to measure activation and inactivation properties of the expressed channels.
-
-
Data Analysis:
-
Data analysis is similar to that for patch-clamp experiments, focusing on changes in current amplitude and gating properties in the presence of the modulator.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Kv3.1 channel function and modulation can aid in understanding their mechanism of action.
Caption: Signaling pathways regulating Kv3.1 channel expression and function.
The diagram above illustrates some of the known signaling pathways that modulate the expression and function of Kv3.1 channels. Basic fibroblast growth factor (bFGF) can regulate the transcription of the KCNC1 gene (which encodes Kv3.1) through the Ras signaling pathway.[16] Additionally, Protein Kinase C (PKC) can directly phosphorylate the Kv3.1 channel, leading to a reduction in its current.[13]
Caption: A typical experimental workflow for characterizing Kv3.1 modulators.
This flowchart outlines the key steps in a typical electrophysiology experiment designed to characterize the effects of a Kv3.1 modulator. The process begins with cell preparation and transfection, followed by electrophysiological recording and data analysis to determine the compound's effect on channel function.
Conclusion
"this compound" and other related compounds represent a promising class of neuro-modulatory agents with the potential to treat a range of neurological and psychiatric disorders. Their mechanism of action, primarily through the positive allosteric modulation of Kv3.1 channels, offers a novel therapeutic strategy. The quantitative data and experimental protocols presented in this guide provide a foundation for further research and development in this area. The continued investigation of these and other Kv3.1 modulators will be critical in elucidating the full therapeutic potential of targeting this important ion channel.
References
- 1. The effect of AUT00206, a Kv3 potassium channel modulator, on dopamine synthesis capacity and the reliability of [18F]-FDOPA imaging in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCNC1 - Wikipedia [en.wikipedia.org]
- 4. What are Kv3.1 modulators and how do they work? [synapse.patsnap.com]
- 5. Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. autifony.com [autifony.com]
- 9. autifony.com [autifony.com]
- 10. Gamma Oscillations and Potassium Channel Modulation in Schizophrenia: Targeting GABAergic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contribution of the Kv3.1 potassium channel to high-frequency firing in mouse auditory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Unique Role for Kv3 Voltage-Gated Potassium Channels in Starburst Amacrine Cell Signaling in Mouse Retina | Journal of Neuroscience [jneurosci.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Expression of Two Splice Variants of the Kv3.1 Potassium Channel Gene Is Regulated by Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Kv3.1 Modulator 2 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of "Kv3.1 modulator 2," a positive allosteric modulator (PAM) of the Kv3.1 potassium channel, with other known Kv3.1 modulators. The data presented here is derived from studies on recombinant Kv3.1 channels expressed in various cell lines, offering a cross-validated perspective on the modulator's performance. This document is intended to aid researchers in evaluating the utility of "this compound" for studies on neuronal excitability and for potential therapeutic development.
Introduction to Kv3.1 Channels
Kv3.1, a voltage-gated potassium channel, is a key player in enabling high-frequency firing in specific neurons, such as fast-spiking GABAergic interneurons in the brain.[1][2][3] These channels are characterized by their rapid activation and deactivation kinetics at depolarized membrane potentials.[2] By facilitating the rapid repolarization of the neuronal membrane after an action potential, Kv3.1 channels allow neurons to fire at high frequencies, a process crucial for various brain functions, including sensory processing and motor coordination.[1] Dysfunction of Kv3.1 channels has been implicated in neurological disorders like epilepsy and schizophrenia.[4]
Positive allosteric modulators of Kv3.1 channels, such as "this compound," enhance the channel's activity.[4] They typically work by shifting the voltage-dependence of activation to more negative potentials, meaning the channels open at lower membrane potentials.[1][4][5] This enhancement of Kv3.1 currents can help restore normal firing patterns in neurons with compromised function.
Comparative Efficacy of Kv3.1 Modulators
The following table summarizes the quantitative effects of "this compound" and other well-characterized Kv3.1 modulators, AUT1 and AUT2, on the electrophysiological properties of Kv3.1 channels expressed in Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells.
| Modulator | Cell Line | Concentration | Effect on V1/2 of Activation | % Increase in Current | Reference |
| This compound (as compound-4) | HEK293 (human Kv3.1α) | 1.25 µM | Not specified | 205% at -15 mV | [6] |
| AUT1 | CHO (rat Kv3.1b) | 10 µM | Negative shift | Significant increase at -10 mV | [1] |
| AUT2 | CHO (rat Kv3.1b) | 1 µM | Negative shift | Significant increase at -10 mV | [1] |
| AUT2 | CHO (rat Kv3.1b) | 10 µM | >28 mV negative shift | 331% at -10 mV | [1] |
Note: "this compound" is compared here with "compound-4" from a study by Perry et al. (2023), which is described as a novel positive modulator of Kv3.1. The data for AUT1 and AUT2 are from a study by Brown et al. (2016). While not a direct head-to-head comparison in the same experiment, this table provides a valuable cross-study validation of the effects of these positive allosteric modulators.
Signaling Pathway and Mechanism of Action
The primary role of the Kv3.1 channel is in the repolarization phase of the action potential. Its modulation directly impacts neuronal firing rates. The diagram below illustrates the signaling pathway.
As depicted, membrane depolarization during an action potential activates Kv3.1 channels. The subsequent efflux of potassium ions leads to membrane repolarization, which is essential for enabling rapid, successive firing of action potentials. "this compound" acts as a positive allosteric modulator by binding to the channel, making it more sensitive to voltage changes and thus promoting its open state.
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. High-throughput screening methods like the thallium flux assay are also employed for initial modulator screening.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in living cells.
1. Cell Culture and Transfection:
-
CHO or HEK293 cells are cultured in standard growth medium.[1][6]
-
For stable cell lines, cells are transfected with a vector containing the cDNA for the desired Kv3.1 subunit (e.g., rat Kv3.1b or human Kv3.1α) and a selection marker.[1]
-
For transient expression, cells are transfected 24-48 hours before the experiment.[7]
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[1][8]
-
Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.[8]
3. Recording Procedure:
-
A glass micropipette filled with the intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV or -90 mV) where Kv3.1 channels are closed.[9]
-
To elicit Kv3.1 currents, the membrane potential is stepped to a series of depolarizing voltages (e.g., from -70 mV to +60 mV in 10 mV increments).[1]
-
The resulting currents are recorded and analyzed to determine parameters such as the voltage-dependence of activation (V1/2) and current amplitude.
High-Throughput Screening: Thallium Flux Assay
This fluorescence-based assay is used for screening large compound libraries to identify potential Kv3.1 modulators.
1. Cell Preparation:
-
CHO cells stably expressing the Kv3.1 channel are seeded in 384-well plates.[7]
2. Assay Principle:
-
The assay utilizes a thallium-sensitive fluorescent dye.
-
Kv3.1 channels are permeable to thallium ions (Tl⁺).
-
When the channels open, Tl⁺ flows into the cells, causing an increase in fluorescence.
3. Procedure:
-
Cells are loaded with the fluorescent dye.
-
Test compounds (potential modulators) are added to the wells.
-
A high potassium/thallium solution is added to depolarize the cells and open the Kv3.1 channels.
-
The change in fluorescence is measured using a fluorescence plate reader (e.g., FLIPR).[7][10]
-
Inhibitors will show a decrease in fluorescence, while positive modulators can be identified in subsequent potentiation assays.
Experimental Workflow
The following diagram outlines a typical workflow for the cross-validation of a Kv3.1 modulator.
This workflow begins with a high-throughput screen to identify potential modulators. Promising candidates are then subjected to detailed electrophysiological characterization in at least two different cell lines (e.g., CHO and HEK293) expressing the Kv3.1 channel. The data from these experiments are then analyzed and compared to the effects of known alternative modulators to provide a comprehensive cross-validation of the compound's activity.
References
- 1. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. KCNC1 - Wikipedia [en.wikipedia.org]
- 4. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pnas.org [pnas.org]
- 7. Case study: High-throughput Drug Repurposing Screen of KV3.1 [metrionbiosciences.com]
- 8. bsys.ch [bsys.ch]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-based Drug Repurposing Screen of the Potassium Channel, Kv3.1 with V434L Mutation [metrionbiosciences.com]
A Comparative Guide to Kv3.1 Modulators: Benchmarking "Kv3.1 modulator 2" Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel "Kv3.1 modulator 2" against a panel of first-generation Kv3.1 modulators. The data presented here is compiled from publicly available research to facilitate an objective evaluation of their respective performance characteristics.
Introduction to Kv3.1 Channels and Their Modulation
Voltage-gated potassium (Kv) channels are critical regulators of neuronal excitability. The Kv3 family, and specifically the Kv3.1 subtype, are distinguished by their high activation threshold and rapid kinetics, properties that are essential for sustained high-frequency firing of neurons.[1] These channels are predominantly expressed in fast-spiking neurons, such as parvalbumin-positive (PV+) interneurons, which play a crucial role in cognitive processes and sensory gating.
Dysfunction of Kv3.1 channels has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and epilepsy. Consequently, positive modulators of Kv3.1 channels, which enhance channel activity, represent a promising therapeutic strategy to restore normal neuronal function. This guide focuses on "this compound," a recently identified potent modulator, and compares its profile with first-generation compounds such as AUT1, AUT2, EX15, and RE01.
Comparative Performance Data
The following tables summarize the available quantitative data for "this compound" and first-generation Kv3.1 modulators, focusing on their potency, selectivity, and electrophysiological effects.
Table 1: Potency of Kv3.1 Modulators
| Compound | Target(s) | EC50 (Potency) | Source Publication(s) |
| This compound (compound 4) | Kv3.1, Kv3.2 | 68 nM (for Kv3.1) | Chen et al., 2023[2] |
| AUT1 | Kv3.1, Kv3.2 | 1.9 µM - 4.7 µM (for Kv3.1) | Brown et al., 2016; Rosato-Siri et al., 2015[3][4] |
| AUT2 | Kv3.1, Kv3.2 | 0.9 µM (for Kv3.1) | Brown et al., 2016[3] |
| EX15 | Kv3.1, Kv3.2 | Not specified | Boddum et al., 2017[5] |
| RE01 | Kv3.1, Kv3.2 | Not specified | Boddum et al., 2017[5] |
Table 2: Selectivity Profile of Kv3.1 Modulators
| Compound | Primary Target(s) | Selectivity Notes | Source Publication(s) |
| This compound (compound 4) | Kv3.1, Kv3.2 | Potent modulator of Kv3.1 and Kv3.2. Selectivity against other Kv channel subtypes and a broader panel of ion channels is not publicly available. The unique binding site may contribute to its selectivity.[2] | Chen et al., 2023[2] |
| AUT1 | Kv3.1, Kv3.2 | Modulates Kv3.1 and Kv3.2. A less potent effect was observed on hKv3.3 currents.[4] | Rosato-Siri et al., 2015[4] |
| AUT2 | Kv3.1, Kv3.2 | Modulates Kv3.1 and Kv3.2.[3] | Brown et al., 2016[3] |
| EX15 | Kv3.1, Kv3.2 | Positive modulator of Kv3.1 and to a minor extent Kv3.2. Had an inhibitory effect on Kv3.4.[5] | Boddum et al., 2017[5] |
| RE01 | Kv3.1, Kv3.2 | Positive modulator of Kv3.1 and to a minor extent Kv3.2. Had no effect on Kv3.3 and Kv3.4.[5] | Boddum et al., 2017[5] |
Table 3: Electrophysiological Effects of Kv3.1 Modulators
| Compound | Effect on Voltage-Dependent Activation | Other Notable Electrophysiological Effects | Source Publication(s) |
| This compound (compound 4) | Shifts the voltage of activation to more negative values. | Increases the Kv3.1-mediated current at a given potential.[6] | Chen et al., 2023[6] |
| AUT1 | Shifts the voltage of activation to more negative potentials.[3] | Increases open probability of Kv3.1 channels.[3] At higher concentrations, can also shift inactivation to more negative potentials.[3] | Brown et al., 2016[3] |
| AUT2 | Shifts the voltage of activation to more negative potentials.[3] | At lower concentrations, increases the rate of activation. At higher concentrations, it also shifts inactivation to more negative potentials, which can lead to a reduction in peak current.[7] | Brown et al., 2016[3][7] |
| EX15 | Shifts the voltage of activation to a more negative threshold. | Induces larger currents and faster activation kinetics. Decreases the speed of deactivation.[5] | Boddum et al., 2017[5] |
| RE01 | Shifts the voltage of activation to a more negative threshold. | Induces larger currents and faster activation kinetics. Decreases the speed of deactivation.[5] | Boddum et al., 2017[5] |
Table 4: Pharmacokinetic Profile of Kv3.1 Modulators
| Compound | Oral Bioavailability | Half-life | Source Publication(s) |
| This compound (compound 4) | Favorable pharmacokinetic properties reported, but specific data is not publicly available. | Not publicly available. | Chen et al., 2023[2] |
| AUT1 | Orally active and brain-penetrant in mice.[8] Specific bioavailability percentage is not publicly available. | Not publicly available. | Anderson et al., 2018[8] |
| AUT2 | Not publicly available. | Not publicly available. | |
| EX15 | Not publicly available. | Not publicly available. | |
| RE01 | Not publicly available. | Not publicly available. |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these Kv3.1 modulators is direct, allosteric modulation of the ion channel, which in turn affects the electrical properties of the neuron.
Kv3.1 Channel Gating and Modulation
Positive modulators of Kv3.1 channels bind to a site on the channel protein distinct from the pore, causing a conformational change that makes the channel more likely to open at more negative membrane potentials. This leftward shift in the voltage-dependence of activation is a hallmark of these compounds.
Caption: Mechanism of Kv3.1 positive modulation.
Experimental Workflow for Electrophysiological Characterization
The potency and electrophysiological effects of Kv3.1 modulators are typically assessed using whole-cell patch-clamp recordings in cells heterologously expressing the Kv3.1 channel.
References
- 1. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Physiological modulators of Kv3.1 channels adjust firing patterns of auditory brain stem neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Modulator of Kv3 Potassium Channels Regulates the Firing of Parvalbumin-Positive Cortical Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification, structural, and biophysical characterization of a positive modulator of human Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Benchchem [benchchem.com]
- 8. Antimanic Efficacy of a Novel Kv3 Potassium Channel Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kv3.1 Modulator 2: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized research compounds like Kv3.1 modulator 2. This guide provides essential information and a step-by-step workflow for the safe handling and disposal of this neuroactive compound. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe laboratory environment.
Given that this compound is a chlorinated organic compound with potent biological activity, it is imperative to treat it as hazardous waste. The following procedures are based on general best practices for laboratory chemical waste management. However, users must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound, like most laboratory chemicals, follows a structured process to ensure safety and regulatory compliance.
-
Identification and Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the chemical formula (C22H20ClN5O3) and indicate that it is a chlorinated organic compound.
-
List any solvents used to dissolve or rinse the compound.
-
-
Waste Segregation:
-
Collect waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Crucially, do not mix this waste with non-halogenated organic waste. Chlorinated and non-halogenated waste streams are typically disposed of differently and mixing them can increase disposal costs and environmental impact.
-
Similarly, do not mix with other incompatible waste types such as acids, bases, or oxidizers.
-
-
Container Management:
-
Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition, with a secure, leak-proof cap.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of any potential leaks.
-
Store away from heat, ignition sources, and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Follow your institution's specific procedures for hazardous waste disposal requests.
-
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol, or another solvent in which the compound is soluble).
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to the appropriate chlorinated organic waste container.
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, consult your institution's EHS guidelines for specific requirements. Deface the original label before disposal.
Spill Management
In the event of a spill, immediate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Control the Spill: If it is safe to do so, use a chemical spill kit to contain the spill. Use absorbent pads or other appropriate materials to soak up the spilled substance.
-
Collect Waste: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a sealed container labeled as "Hazardous Waste" with the chemical name.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Report: Report the spill to your institution's EHS office.
Quantitative Data Summary
For laboratory inventory and waste management purposes, it is essential to maintain accurate records. The following table provides key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C22H20ClN5O3 |
| Molecular Weight | 437.88 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always refer to the manufacturer's Safety Data Sheet (SDS) and your institution's specific waste disposal policies for complete and accurate procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
